molecular formula C10H18O3 B1666350 5-Oxodecanoic acid CAS No. 624-01-1

5-Oxodecanoic acid

Cat. No.: B1666350
CAS No.: 624-01-1
M. Wt: 186.25 g/mol
InChI Key: SDKDCMWTAOZNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo capric acid is a medium-chain fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKDCMWTAOZNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211447
Record name 5-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to yellow solid; Rich creamy peach-like aroma
Record name 5-Oxodecanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name 5-Oxodecanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

624-01-1
Record name 5-Oxodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-OXODECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG73L9Q17X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Oxodecanoic acid structural elucidation and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxodecanoic acid, also known as 5-ketodecanoic acid, is a medium-chain oxo-fatty acid. Its chemical structure consists of a ten-carbon aliphatic chain with a carboxylic acid group at one end and a ketone group at the C-5 position. While its primary application to date has been as a flavoring agent in the food industry, its structural features suggest potential roles in various biological processes, aligning it with the broader class of bioactive lipid molecules.[1][2] This technical guide provides a comprehensive overview of the structural elucidation, physicochemical properties, and potential biological significance of this compound, aimed at researchers and professionals in drug development and life sciences.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 5-ketodecanoic acid, 5-oxo capric acid[1][2]
CAS Number 624-01-1
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Appearance Colorless to yellow solid
Melting Point 53.00 to 58.00 °C
Boiling Point 324.00 to 326.00 °C at 760.00 mm Hg
Flash Point 166.11 °C
Solubility Very slightly soluble in water; Soluble in alcohol
logP (o/w) 1.841 (estimated)
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 8

Structural Elucidation: Experimental Protocols

The definitive structure of this compound is determined through a combination of spectroscopic techniques. The following are detailed methodologies for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Chemical Shifts (δ, ppm):

      • ~11-12 ppm (singlet, broad): Carboxylic acid proton (-COOH). This peak will disappear upon D₂O exchange.

      • ~2.7 ppm (triplet): Methylene protons alpha to the ketone (-CH₂-C=O).

      • ~2.4 ppm (triplet): Methylene protons alpha to the carboxylic acid (-CH₂-COOH).

      • ~1.6 ppm (multiplet): Methylene protons beta to the ketone and carboxylic acid.

      • ~1.3 ppm (multiplet): Remaining methylene protons in the alkyl chain.

      • ~0.9 ppm (triplet): Terminal methyl protons (-CH₃).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~210-215 ppm: Ketone carbonyl carbon (-C=O).

      • ~178-182 ppm: Carboxylic acid carbonyl carbon (-COOH).

      • ~42 ppm: Methylene carbon alpha to the ketone.

      • ~34 ppm: Methylene carbon alpha to the carboxylic acid.

      • ~20-30 ppm: Other methylene carbons in the alkyl chain.

      • ~14 ppm: Terminal methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Protocol:

  • Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

  • Mass Analysis: Acquire the mass spectrum.

  • Expected Fragmentation Pattern (EI):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 186) should be observed, though it may be weak.

    • Key Fragment Ions:

      • [M - H₂O]⁺ (m/z 168): Loss of a water molecule.

      • [M - COOH]⁺ (m/z 141): Loss of the carboxylic acid group.

      • Alpha-cleavage around the ketone will lead to characteristic fragments. For example, cleavage between C4 and C5 would yield a fragment at m/z 99, and cleavage between C5 and C6 would result in a fragment at m/z 85.

      • McLafferty Rearrangement: A prominent peak may be observed due to this rearrangement involving the ketone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Spectral Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Expected Characteristic Absorptions (cm⁻¹):

    • ~2500-3300 (broad): O-H stretch of the carboxylic acid.

    • ~1710 (sharp, strong): C=O stretch of the carboxylic acid.

    • ~1700 (sharp, strong): C=O stretch of the ketone. These two carbonyl peaks may overlap.

    • ~2850-2960 (strong): C-H stretches of the alkyl chain.

    • ~1200-1300 (medium): C-O stretch of the carboxylic acid.

Synthesis of this compound

While several synthetic routes are possible, a plausible approach involves the oxidation of a corresponding hydroxy acid precursor.

Protocol (Hypothetical):

  • Starting Material: 5-hydroxydecanoic acid.

  • Oxidation:

    • Dissolve 5-hydroxydecanoic acid in a suitable solvent such as dichloromethane.

    • Add an oxidizing agent like pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant byproducts.

    • Extract the product into an organic solvent.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude this compound by column chromatography or recrystallization.

Biological Activity and Potential Significance

Currently, there is a notable lack of specific research on the biological activities of this compound. However, its structural similarity to other medium-chain fatty acids (MCFAs) and oxo-fatty acids provides a basis for postulating its potential biological roles.

MCFAs are known to be rapidly absorbed and metabolized, serving as an efficient energy source. They can induce ketosis and have been investigated for their therapeutic potential in neurological and metabolic disorders. Oxo-fatty acids, on the other hand, are a class of lipid mediators involved in processes like inflammation and cell signaling.

Given this context, this compound may participate in metabolic pathways related to energy production or act as a signaling molecule. Further research is warranted to explore its potential effects on cellular processes.

Experimental Workflow for Biological Activity Screening

A general workflow for investigating the biological effects of this compound is presented below.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Analysis cell_lines Cell Line Selection (e.g., hepatocytes, neurons, immune cells) cytotoxicity Cytotoxicity Assays (MTT, LDH) cell_lines->cytotoxicity anti_inflammatory Anti-inflammatory Assays (LPS stimulation, cytokine measurement) cytotoxicity->anti_inflammatory receptor_binding Receptor Binding/Activation Assays (e.g., PPARs) anti_inflammatory->receptor_binding metabolic_assays Metabolic Assays (e.g., Seahorse analysis) receptor_binding->metabolic_assays data_analysis Data Analysis and Interpretation metabolic_assays->data_analysis animal_model Animal Model Selection (e.g., metabolic syndrome, neurodegeneration) pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies animal_model->pk_pd efficacy Efficacy Studies pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology toxicology->data_analysis pathway_id Signaling Pathway Identification data_analysis->pathway_id target_validation Target Validation pathway_id->target_validation

Workflow for investigating the biological activity of this compound.

Hypothetical Metabolic Pathway

Based on the metabolism of other medium-chain fatty acids, a potential metabolic fate for this compound is outlined below. It is likely to undergo β-oxidation, a process that breaks down fatty acids to produce acetyl-CoA.

G 5-Oxodecanoic_acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 5-Oxodecanoic_acid->Acyl_CoA_Synthetase 5-Oxodecanoyl_CoA 5-Oxodecanoyl-CoA Acyl_CoA_Synthetase->5-Oxodecanoyl_CoA Beta_Oxidation β-Oxidation Cycles 5-Oxodecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Hypothetical metabolic pathway of this compound.

Conclusion

This compound is a well-characterized molecule in terms of its chemical structure and physical properties. Standard spectroscopic methods can be readily applied for its identification and quality control. While its use has been primarily in the food industry, its structural relationship to biologically active medium-chain and oxo-fatty acids suggests a potential for unexplored pharmacological activities. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the synthesis, characterization, and, most importantly, the potential biological roles of this compound. Future studies are essential to elucidate its metabolic fate and its effects on cellular signaling pathways, which could unveil new therapeutic applications for this and related molecules.

References

The Elusive Presence of 5-Oxodecanoic Acid in the Natural World: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the evidence for the natural occurrence of 5-oxodecanoic acid reveals a conspicuous absence in the scientific literature. While this medium-chain oxo-fatty acid is utilized as a flavoring agent, its isolation from an unmodified biological source remains undocumented. This technical guide explores the current state of knowledge, focusing on the natural occurrence of its parent compound, decanoic acid, related naturally occurring oxo-fatty acids, and the potential for microbial interactions with this compound. This analysis is intended for researchers, scientists, and professionals in drug development interested in the biological relevance of this and similar molecules.

The Question of Natural Occurrence

Despite its listing as a biochemical and its use in the food industry, there is no direct scientific evidence to confirm the de novo biosynthesis of this compound in any organism, be it plant, animal, or microorganism. The compound is recognized by the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent, suggesting that its commercial availability is likely the result of chemical synthesis rather than extraction from natural sources.[1]

While direct evidence is lacking, the potential for biological interaction with this compound has been noted. For instance, studies have shown that baker's yeast (Saccharomyces cerevisiae) can reduce this compound to 5-hydroxydecanoic acid. This highlights a capacity for microbial transformation of the molecule, though it does not confirm its natural synthesis.

Decanoic Acid: The Naturally Occurring Precursor

In contrast to its 5-oxo derivative, decanoic acid (also known as capric acid) is a well-documented, naturally occurring saturated fatty acid. It is found in a variety of biological sources, most notably in the oils of coconut and palm kernels, as well as in the milk of several mammals.[2][3][4][5]

Table 1: Quantitative Occurrence of Decanoic Acid in Natural Sources
Natural SourceOrganismConcentration/Percentage
Coconut OilCocos nucifera~10% of total fatty acids
Palm Kernel OilElaeis guineensis~4% of total fatty acids
Goat Milk FatCapra aegagrus hircus~15% of total fatty acids (combined with caproic and caprylic acids)
Cow Milk FatBos taurusPresent

Note: Concentrations can vary based on factors such as diet, genetics, and environmental conditions.

The widespread presence of decanoic acid in nature suggests the theoretical possibility of its biological oxidation to form this compound. However, the specific enzymatic machinery to carry out this transformation has not been identified.

Naturally Occurring Oxo-Fatty Acids: A Broader Context

While this compound itself appears to be absent from nature, other oxo-fatty acids play significant roles in biological systems. These molecules often function as signaling molecules or pheromones.

  • Plant Octadecanoids: In plants, the octadecanoid pathway is a crucial signaling cascade involved in defense against herbivores and pathogens. A key intermediate in this pathway is 12-oxo-phytodienoic acid (OPDA), which is synthesized from linolenic acid.

  • Honeybee Pheromones: Queen honeybees (Apis mellifera) produce a variety of fatty acid derivatives that act as pheromones to regulate colony behavior. Among these are 9-oxo-2-decenoic acid (9-ODA) and 10-hydroxy-2-decenoic acid (10-HDA). The enzyme 10-hydroxydecanoate dehydrogenase is known to oxidize 10-hydroxydecanoic acid to 10-oxodecanoic acid, a structural isomer of this compound.

Hypothetical Biosynthesis of this compound

Based on established biochemical principles, a hypothetical pathway for the biosynthesis of this compound from the naturally occurring decanoic acid can be proposed. This would likely involve the enzymatic oxidation of the fatty acid backbone.

hypothetical_biosynthesis Decanoic_Acid Decanoic Acid Hydroxylation Hydroxylation (Hypothetical P450 monooxygenase) Decanoic_Acid->Hydroxylation O2, NADPH Five_Hydroxy 5-Hydroxydecanoic Acid Hydroxylation->Five_Hydroxy Dehydrogenation Dehydrogenation (Hypothetical dehydrogenase) Five_Oxo This compound Dehydrogenation->Five_Oxo Five_Hydroxy->Dehydrogenation NAD+ -> NADH

Figure 1: Hypothetical biosynthesis of this compound.

This proposed pathway involves an initial hydroxylation of the fifth carbon of decanoic acid, potentially by a cytochrome P450 monooxygenase, followed by the oxidation of the resulting hydroxyl group to a ketone by a dehydrogenase. It must be emphasized that this pathway is speculative and has not been experimentally verified.

Experimental Protocols for the Analysis of Oxo-Fatty Acids

While no specific protocols for the isolation and quantification of this compound from natural sources exist due to its apparent absence, methodologies developed for other oxo-fatty acids can be adapted. The following protocol, based on the analysis of 2-oxotetradecanoic acid in biological matrices, provides a robust framework for the sensitive detection of such compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantitative Analysis of Oxo-Fatty Acids in Biological Samples

1. Sample Preparation: Protein Precipitation and Derivatization

  • Objective: To extract the analyte from the biological matrix, remove interfering proteins, and derivatize the keto acid to enhance its chromatographic retention and ionization efficiency.

  • Materials:

    • Biological sample (e.g., plasma, tissue homogenate)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or an odd-chain oxo-fatty acid in methanol)

    • Precipitation Solution: Acetonitrile with 0.1% formic acid

    • Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFB-O-HCl) solution (10 mg/mL in water)

    • Pyridine

    • Ethyl acetate

    • Hexane

    • LC-MS grade water

  • Procedure:

    • To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the Internal Standard solution.

    • Add 400 µL of ice-cold Precipitation Solution.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of PFB-O-HCl solution and 10 µL of pyridine.

    • Vortex and incubate at 60°C for 60 minutes.

    • After cooling, add 200 µL of water and 500 µL of ethyl acetate.

    • Vortex for 1 minute to extract the derivatized analyte.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of 80:20 v/v methanol/water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate the derivatized analyte from other components in the extract and to quantify it with high sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Typical Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and the internal standard.

experimental_workflow Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Add IS Derivatization Derivatization (PFB-O-HCl) Precipitation->Derivatization Evaporate & Reconstitute Extraction Liquid-Liquid Extraction (Ethyl Acetate) Derivatization->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Evaporate & Reconstitute Quantification Quantification LC_MS->Quantification

Figure 2: Experimental workflow for oxo-fatty acid analysis.

Signaling Pathways: An Area for Future Investigation

Given the absence of confirmed natural occurrence, no signaling pathways involving this compound have been elucidated. However, the established roles of other oxo-fatty acids, such as OPDA in plant defense and 9-ODA in honeybee social regulation, suggest that should this compound be discovered in a biological system, it would be a strong candidate for a signaling molecule. Future research would be necessary to identify its potential receptors and downstream targets.

Conclusion

References

The Biosynthesis of 5-Oxodecanoic Acid: A Hypothetical Pathway and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxodecanoic acid is a medium-chain oxo-fatty acid with potential biological activities that remain largely unexplored. The absence of established biosynthetic pathways for this molecule presents a significant knowledge gap. This technical guide proposes a hypothetical biosynthetic pathway for this compound, drawing upon established principles of fatty acid metabolism. The proposed pathway involves a two-step enzymatic conversion of decanoic acid, initiated by a cytochrome P450 monooxygenase-mediated hydroxylation, followed by the oxidation of the resulting alcohol by an alcohol dehydrogenase. This document provides a comprehensive overview of the proposed pathway, summarizes relevant quantitative data for homologous enzymes, and details experimental protocols to facilitate the investigation and validation of this hypothetical route. The information presented herein is intended to serve as a foundational resource for researchers interested in the metabolism of oxo-fatty acids and the development of novel therapeutics targeting these pathways.

Introduction

Oxo-fatty acids are a class of lipid molecules characterized by the presence of a ketone functional group. They are known to play diverse roles in biological systems, acting as signaling molecules and intermediates in metabolic pathways. While the biosynthesis and biological functions of several oxo-fatty acids have been elucidated, the metabolic origins of many, including this compound, remain unknown. Understanding the biosynthetic pathways of such molecules is crucial for unraveling their physiological roles and for identifying potential enzymatic targets for therapeutic intervention.

This guide puts forth a hypothetical, yet scientifically plausible, biosynthetic pathway for this compound. The proposed pathway is grounded in the well-documented activities of two major enzyme superfamilies: cytochrome P450 monooxygenases and alcohol dehydrogenases, which are known to be involved in the metabolism of fatty acids.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound from the precursor molecule, decanoic acid, is a two-step process:

  • Hydroxylation of Decanoic Acid: The initial step involves the regioselective hydroxylation of decanoic acid at the C5 position to form 5-hydroxydecanoic acid. This reaction is hypothetically catalyzed by a cytochrome P450 monooxygenase. These enzymes are known to hydroxylate fatty acids at various positions along the alkyl chain.[1]

  • Oxidation of 5-Hydroxydecanoic Acid: The intermediate, 5-hydroxydecanoic acid, is then oxidized at the hydroxyl group to yield the final product, this compound. This oxidation is proposed to be carried out by an alcohol dehydrogenase, a class of enzymes responsible for the interconversion of alcohols and aldehydes/ketones.

The following diagram illustrates this proposed pathway:

Hypothetical Biosynthesis of this compound Decanoic_acid Decanoic Acid 5_Hydroxydecanoic_acid 5-Hydroxydecanoic Acid Decanoic_acid->5_Hydroxydecanoic_acid Cytochrome P450 Monooxygenase 5_Oxodecanoic_acid This compound 5_Hydroxydecanoic_acid->5_Oxodecanoic_acid Alcohol Dehydrogenase

Figure 1: Hypothetical biosynthetic pathway of this compound.

Quantitative Data for Homologous Enzymes

Direct kinetic data for the enzymes involved in the specific conversion to this compound is not available. However, data from studies on homologous enzymes acting on similar substrates provide valuable insights into the potential catalytic efficiencies.

Cytochrome P450 Monooxygenases

Human Cytochrome P450 4A11 (CYP4A11) is a well-characterized fatty acid ω-hydroxylase that also exhibits activity towards other positions on the fatty acid chain.[2][3] The following table summarizes kinetic data for the hydroxylation of lauric acid (a C12 fatty acid) by human CYP4A11.

EnzymeSubstrateProductKm (µM)kcat (min-1)Reference
Human CYP4A11Lauric Acid12-Hydroxylauric Acid5.1 ± 2.1-[3]
Human CYP4A11Lauric Acid11-Hydroxylauric Acid-340 ± 10 (fast phase)[3]

Note: The Kd for the product 12-hydroxylauric acid is presented as an indicator of binding affinity. The kcat value for 11-hydroxylation represents the rate of reduction of ferric P450 4A11.

Alcohol Dehydrogenases

Human liver alcohol dehydrogenase (ADH) isoenzymes have been shown to oxidize various alcohols, including long-chain hydroxy fatty acids. The kinetic parameters for the oxidation of 16-hydroxyhexadecanoic acid by different human ADH isoenzymes are presented below.

Enzyme (Human ADH Isoenzyme)SubstrateKm (µM)kcat (min-1)Reference
αɣ₁16-Hydroxyhexadecanoic Acid1.8150
β₁ɣ₁16-Hydroxyhexadecanoic Acid1.5110
ɣ₁ɣ₁16-Hydroxyhexadecanoic Acid1.2140

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate the proposed biosynthetic pathway of this compound.

Expression and Purification of Candidate Enzymes

A critical first step is to obtain purified preparations of the candidate enzymes.

4.1.1. Expression and Purification of a Candidate Cytochrome P450

This protocol is adapted for the expression and purification of a human CYP4A11.

  • Expression:

    • Transform E. coli (e.g., strain DH5α) with an expression vector containing the cDNA for the candidate cytochrome P450 (e.g., human CYP4A11).

    • Grow the transformed cells in a suitable medium (e.g., Terrific Broth) containing the appropriate antibiotic at 37°C with shaking.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Continue incubation at a lower temperature (e.g., 28°C) for 16-24 hours.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA, 0.1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the cell debris and membranes.

    • If the P450 is membrane-bound, solubilize the membrane fraction with a detergent (e.g., sodium cholate).

    • Purify the P450 from the soluble fraction using a combination of chromatography techniques, such as nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography (for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

    • Monitor the purity of the fractions by SDS-PAGE.

    • Determine the concentration of the purified P450 by CO-difference spectroscopy.

4.1.2. Purification of a Candidate Alcohol Dehydrogenase

This protocol describes a general method for purifying alcohol dehydrogenase from a tissue source, such as horse liver.

  • Homogenization and Centrifugation:

    • Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

    • Centrifuge the homogenate to remove cell debris and obtain a crude extract.

  • Chromatography:

    • Subject the crude extract to a series of chromatographic steps. A common strategy includes:

      • DEAE-cellulose chromatography.

      • Affinity chromatography on a matrix such as 4-[3-[N-(6-aminocaproyl)-amino]propyl]pyrazole-Sepharose.

      • CM-cellulose chromatography.

    • Elute the enzyme using gradients of salt concentration or pH.

    • Monitor the enzyme activity in the fractions collected.

    • Pool the active fractions and assess purity by SDS-PAGE.

Enzyme Activity Assays

4.2.1. Cytochrome P450-Mediated Hydroxylation of Decanoic Acid

This assay measures the formation of hydroxydecanoic acids from decanoic acid.

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer, pH 7.4

    • Recombinant cytochrome P450 enzyme (e.g., 0.1-1 µM)

    • NADPH-cytochrome P450 reductase (in a 1:2 molar ratio with P450)

    • Cytochrome b5 (optional, can enhance activity)

    • Decanoic acid (substrate, concentration range to determine Km)

    • NADPH (cofactor, e.g., 1 mM)

  • Procedure:

    • Pre-incubate all components except NADPH at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying with HCl.

    • Extract the products with the organic solvent.

    • Evaporate the solvent and derivatize the products (e.g., to their trimethylsilyl ethers) for analysis.

  • Product Analysis:

    • Analyze the derivatized products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different hydroxydecanoic acid isomers formed.

4.2.2. Alcohol Dehydrogenase-Mediated Oxidation of 5-Hydroxydecanoic Acid

This is a spectrophotometric assay that monitors the production of NADH.

  • Reaction Mixture:

    • 50 mM Sodium pyrophosphate buffer, pH 8.8

    • 5-Hydroxydecanoic acid (substrate, various concentrations)

    • β-Nicotinamide adenine dinucleotide (NAD+) (e.g., 7.5 mM)

    • Purified alcohol dehydrogenase (e.g., 0.001–0.002 mg/mL)

  • Procedure:

    • Set up the reaction mixture in a cuvette.

    • Place the cuvette in a spectrophotometer thermostatted at 25°C.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 340 nm for several minutes, which corresponds to the formation of NADH.

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

The following diagram outlines a general experimental workflow for testing the hypothetical pathway:

Experimental Workflow cluster_step1 Step 1: Enzyme Production cluster_step2 Step 2: Hydroxylation Assay cluster_step3 Step 3: Oxidation Assay Expression Gene Expression (e.g., in E. coli) Purification Protein Purification (Chromatography) Expression->Purification Reaction_Setup_P450 Reaction Setup: - Purified P450 - Decanoic Acid - NADPH Purification->Reaction_Setup_P450 Reaction_Setup_ADH Reaction Setup: - Purified ADH - 5-Hydroxydecanoic Acid - NAD+ Purification->Reaction_Setup_ADH Incubation Incubation (37°C) Reaction_Setup_P450->Incubation Extraction Product Extraction Incubation->Extraction Analysis_P450 GC-MS Analysis of 5-Hydroxydecanoic Acid Extraction->Analysis_P450 Spectrophotometry Spectrophotometric Monitoring of NADH (340 nm) Reaction_Setup_ADH->Spectrophotometry Analysis_ADH Kinetic Analysis (Km, kcat) Spectrophotometry->Analysis_ADH

Figure 2: General experimental workflow for pathway validation.

Conclusion

The biosynthesis of this compound remains to be experimentally determined. The hypothetical pathway presented in this technical guide, involving the sequential action of a cytochrome P450 monooxygenase and an alcohol dehydrogenase on decanoic acid, provides a robust framework for future research. The quantitative data from homologous enzymes and the detailed experimental protocols offered herein are intended to equip researchers with the necessary tools to investigate and potentially validate this pathway. Elucidation of the biosynthesis of this compound will not only fill a critical gap in our understanding of fatty acid metabolism but may also unveil new opportunities for drug discovery and development.

References

5-Oxodecanoic acid CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Oxodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a medium-chain oxo-fatty acid. It covers its chemical identity, physicochemical properties, potential biological roles, and generalized experimental protocols for its synthesis and analysis.

Chemical Identity and Descriptors

This compound, also known as 5-ketodecanoic acid, is a ten-carbon fatty acid with a ketone group at the fifth carbon. Its unique structure imparts specific chemical properties and potential biological activities. The following tables summarize its key chemical identifiers and computed properties.

Table 1: Chemical Identifiers for this compound

Identifier TypeValueReference
CAS Number 624-01-1[1]
IUPAC Name This compound[1]
Molecular Formula C10H18O3[1]
SMILES CCCCCC(=O)CCCC(=O)O[1]
InChI InChI=1S/C10H18O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h2-8H2,1H3,(H,12,13)[1]
InChIKey SDKDCMWTAOZNGB-UHFFFAOYSA-N
Synonyms 5-oxo capric acid, Decanoic acid, 5-oxo-

Table 2: Computed Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 186.25 g/mol
XLogP3-AA 1.6
Topological Polar Surface Area 54.4 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 8
Exact Mass 186.125594 g/mol
Monoisotopic Mass 186.125594 g/mol

Experimental Properties

Experimental data provides crucial information for laboratory handling and application development.

Table 3: Experimental Physical Properties of this compound

PropertyValueReference
Physical Description Clear colourless to yellow solid with a rich creamy, peach-like aroma.
Melting Point 53-58 °C
Boiling Point 324-326 °C at 760 mmHg
Solubility Very slightly soluble in water; Soluble in ethanol.
Flash Point 166.11 °C (331.00 °F)

Biological Role and Metabolism

This compound is classified as a medium-chain fatty acid. While its specific biological roles and signaling pathways are not extensively documented, its structural class suggests involvement in lipid metabolism. Medium-chain fatty acids are typically metabolized in the mitochondria via β-oxidation to produce acetyl-CoA, which can then enter the Krebs cycle for energy production.

Although direct evidence is limited for this compound, other fatty acids are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.

Hypothetical Metabolic Pathway

The metabolic fate of this compound likely follows the general pathway for medium-chain fatty acids. The following diagram illustrates a simplified, hypothetical metabolic pathway.

metabolic_pathway 5-Oxodecanoic_acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 5-Oxodecanoic_acid->Acyl_CoA_Synthetase 5-Oxodecanoyl_CoA 5-Oxodecanoyl-CoA Acyl_CoA_Synthetase->5-Oxodecanoyl_CoA Beta_Oxidation β-Oxidation Spiral 5-Oxodecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Energy ATP (Energy) Krebs_Cycle->Energy

Hypothetical metabolic pathway of this compound.
Potential Signaling Role

Fatty acids can act as signaling molecules by activating nuclear receptors like PPARs. The diagram below illustrates the general mechanism of PPAR activation.

ppar_activation cluster_cell Cell Fatty_Acid Fatty Acid Ligand (e.g., this compound) PPAR PPAR Fatty_Acid->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

General mechanism of PPAR activation by a fatty acid ligand.

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound could involve the reaction of a nitrile with a Grignard reagent to form the keto group, followed by hydrolysis. Another approach could utilize 1,3-dithiane chemistry.

synthesis_workflow cluster_route1 Route 1: Grignard Reaction cluster_route2 Route 2: Dithiane Chemistry Alkyl_Halide Alkyl Halide with Carboxylic Acid group Nitrile_Formation Nitrile Formation (e.g., NaCN) Alkyl_Halide->Nitrile_Formation Nitrile Carboxynitrile Nitrile_Formation->Nitrile Grignard_Addition Grignard Addition Nitrile->Grignard_Addition Grignard_Reagent Grignard Reagent (e.g., Pentylmagnesium bromide) Grignard_Reagent->Grignard_Addition Imine_Intermediate Imine Intermediate Grignard_Addition->Imine_Intermediate Hydrolysis Acid Hydrolysis Imine_Intermediate->Hydrolysis 5_Oxo This compound Hydrolysis->5_Oxo Aldehyde_Acid Aldehyde with Carboxylic Acid group Dithiane_Formation 1,3-Propanedithiol, Acid catalyst Aldehyde_Acid->Dithiane_Formation Dithiane 1,3-Dithiane Derivative Dithiane_Formation->Dithiane Deprotonation Deprotonation (n-BuLi) Dithiane->Deprotonation Dithiane_Anion Dithiane Anion Deprotonation->Dithiane_Anion Alkylation Alkylation Dithiane_Anion->Alkylation Alkyl_Halide2 Alkyl Halide (e.g., 1-Bromopentane) Alkyl_Halide2->Alkylation Alkylated_Dithiane Alkylated Dithiane Alkylation->Alkylated_Dithiane Deprotection Deprotection (e.g., HgCl2, H2O) Alkylated_Dithiane->Deprotection 5_Oxo2 This compound Deprotection->5_Oxo2

Proposed synthetic workflows for this compound.

General Protocol for Synthesis via Grignard Reaction with a Nitrile:

  • Nitrile Synthesis: Convert a suitable ω-haloalkanoic acid to the corresponding nitrile via nucleophilic substitution with sodium cyanide.

  • Grignard Reaction: React the nitrile with a Grignard reagent (e.g., pentylmagnesium bromide) in an anhydrous ether solvent. This forms an intermediate imine anion.

  • Hydrolysis: Quench the reaction with an aqueous acid solution to hydrolyze the imine, yielding the ketone.

  • Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

General Protocol for Synthesis via 1,3-Dithiane:

  • Dithiane Formation: Protect the aldehyde group of a suitable ω-oxoalkanoic acid as a 1,3-dithiane by reacting with 1,3-propanedithiol in the presence of an acid catalyst.

  • Deprotonation: Treat the dithiane with a strong base such as n-butyllithium in an anhydrous solvent at low temperature to form the carbanion.

  • Alkylation: React the carbanion with an appropriate alkyl halide (e.g., 1-bromopentane).

  • Deprotection: Hydrolyze the dithiane group using a reagent such as mercury(II) chloride in aqueous acetonitrile to reveal the ketone.

  • Purification: Purify the final product using standard techniques like column chromatography.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of this compound, typically after derivatization to increase its volatility.

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using a suitable organic solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Derivatize the dried extract. A common method for keto acids involves a two-step process:

      • Oximation: React the keto group with methoxyamine hydrochloride to form a methoxime derivative.

      • Silylation: React the carboxylic acid group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: Splitless injection is often preferred for trace analysis.

    • Oven Program: A temperature gradient is used, for example, starting at a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C).

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of this compound, often with UV or mass spectrometric detection. Derivatization may be employed to enhance detection.

  • Sample Preparation:

    • Extract the analyte from the sample matrix. For biological samples, protein precipitation with a solvent like acetonitrile may be necessary.

    • The extract can be concentrated and reconstituted in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18 or C8) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid to improve peak shape.

    • Detection: UV detection can be used if the molecule possesses a suitable chromophore or after derivatization with a UV-active tag. Mass spectrometry (LC-MS) provides higher selectivity and sensitivity.

Applications and Significance

This compound is recognized for its use as a flavoring agent in the food industry, prized for its creamy, peach-like aroma. As a medium-chain oxo-fatty acid, it holds potential for further investigation in the fields of metabolic research and drug discovery. Its bifunctional nature (ketone and carboxylic acid) makes it a versatile building block for organic synthesis. Further research is warranted to fully elucidate its biological functions and potential therapeutic applications.

References

solubility and stability of 5-Oxodecanoic acid in various solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 5-Oxodecanoic acid. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound. Please note that while this guide consolidates the most current information, specific experimental data on this compound is limited in peer-reviewed literature. Therefore, this document also provides generalized protocols and discusses potential stability concerns based on the chemistry of related keto acids.

Core Properties of this compound

This compound (CAS: 624-01-1) is a C10 fatty acid with a ketone group at the 5-position.[1] It is a clear, colorless to yellow solid with a creamy, peach-like aroma.[1][2]

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₃[1]
Molecular Weight186.25 g/mol [1]
CAS Number624-01-1
Physical DescriptionClear colorless to yellow solid
Melting Point53-58 °C
Boiling Point324-326 °C (at 760 mm Hg)

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. Based on available data, it is characterized as being very slightly soluble in water and soluble in polar organic solvents like ethanol.

SolventQuantitative Data (at 25 °C)Qualitative DescriptionSource
Water~2669 mg/L (estimated)Very slightly soluble
EthanolData not availableSoluble

It is highly recommended that researchers determine the solubility in their specific solvent systems of interest.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable detector (e.g., UV-Vis or MS) or other validated analytical method

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Agitate the mixture for a predetermined period to reach equilibrium. It is recommended to establish the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the sample or filter it through a syringe filter.

  • Quantify the concentration of this compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC.

  • Perform the experiment in triplicate to ensure the reliability of the results.

Stability Profile

Potential Factors Affecting Stability:

  • Temperature: Elevated temperatures can accelerate degradation reactions. For related beta-keto acids, storage at -80°C is recommended to minimize degradation.

  • pH: Extreme pH conditions (both acidic and alkaline) may catalyze hydrolysis or other degradation reactions.

  • Light: Exposure to UV or high-intensity visible light may induce photolytic degradation.

  • Oxidizing Agents: The ketone and carboxylic acid functionalities may be susceptible to oxidation.

Potential Degradation Pathways:

  • Decarboxylation: Loss of the carboxyl group as CO₂, potentially accelerated by heat.

  • Oxidation: Oxidation of the ketone or other parts of the aliphatic chain.

  • Hydrolysis: Cleavage of the molecule, though less likely for this structure under typical conditions.

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions and to develop an analytical method capable of separating the parent compound from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC-UV/MS system

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Heat a solution of the compound at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose a solution to light in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is a common starting point.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products and calculate the percentage of degradation of this compound. Mass spectrometry (MS) can be used to help identify the structure of the degradation products.

Visualized Workflows

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_analysis 3. Quantification prep Preparation exp Experiment analysis Analysis weigh Weigh excess This compound mix Add solid to solvent in a sealed flask weigh->mix solvent Measure known volume of solvent solvent->mix shake Agitate at constant temperature (e.g., 24-72h) mix->shake settle Allow suspension to settle shake->settle separate Centrifuge or filter to separate solid settle->separate quantify Quantify concentration in supernatant via HPLC separate->quantify repeat Repeat in triplicate quantify->repeat

Caption: Workflow for equilibrium solubility determination.

Workflow for Forced Degradation Study

G start Prepare stock solution of This compound stress Expose to Stress Conditions start->stress acid Acidic (0.1 M HCl, heat) stress->acid base Basic (0.1 M NaOH, heat) stress->base oxidative Oxidative (3% H2O2, RT) stress->oxidative thermal Thermal (Heat) stress->thermal photo Photolytic (Light exposure) stress->photo sample Withdraw samples at time points acid->sample base->sample oxidative->sample thermal->sample photo->sample analyze Analyze via Stability-Indicating HPLC-UV/MS Method sample->analyze evaluate Evaluate Degradation Profile: - Identify degradation products - Quantify parent compound loss analyze->evaluate

References

Spectroscopic Analysis of 5-Oxodecanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Oxodecanoic acid (CAS No. 624-01-1). Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted data and expected spectroscopic characteristics based on the known structure and functional groups. Furthermore, it outlines detailed, generalized experimental protocols for the spectroscopic analysis of keto-fatty acids, which are directly applicable to this compound.

Introduction

This compound is a medium-chain fatty acid containing a ketone functional group. Its molecular formula is C₁₀H₁₈O₃, with a monoisotopic mass of 186.1256 Da. The structural analysis of such molecules is crucial for their identification, purity assessment, and elucidation of their roles in various chemical and biological processes. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound. This data is computationally generated and serves as a guide for mass spectrometry analysis.[1]

AdductPredicted m/z
[M+H]⁺187.13288
[M+Na]⁺209.11482
[M-H]⁻185.11832
[M+NH₄]⁺204.15942
[M+K]⁺225.08876
[M+H-H₂O]⁺169.12286
[M+HCOO]⁻231.12380
[M]⁺186.12505
[M]⁻186.12615
Expected NMR Spectroscopic Data

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments.

ProtonsExpected Chemical Shift (ppm)Multiplicity
-COOH10-12broad singlet
-CH₂- adjacent to COOH (C2)~2.3triplet
-CH₂- adjacent to C=O (C4 and C6)~2.4-2.7multiplet
-CH₂- groups in the alkyl chain (C3, C7, C8, C9)1.2-1.7multiplet
Terminal -CH₃ (C10)~0.9triplet

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon AtomExpected Chemical Shift (ppm)
-COOH (C1)175-185
-C=O (C5)205-220
-CH₂- adjacent to COOH (C2)30-40
-CH₂- groups adjacent to C=O (C4, C6)35-45
-CH₂- groups in the alkyl chain (C3, C7, C8)20-35
-CH₂- (C9)~22
Terminal -CH₃ (C10)~14
Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300-2500Strong, Broad
Carbonyl (Acid)C=O stretch1700-1725Strong
Carbonyl (Ketone)C=O stretch1710-1720Strong
AlkylC-H stretch2960-2850Strong
Carboxylic AcidC-O stretch1320-1210Medium

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for a keto-fatty acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Spectral Width: 0-15 ppm.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

    • Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard proton-decoupled pulse program.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 2 seconds.

    • Temperature: 298 K.

    • Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Direct Infusion Electrospray Ionization (ESI-MS):

    • Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Both positive and negative ion modes should be used to observe different adducts.

    • Infusion Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 4-8 L/min at 180-200 °C.

    • Mass Range: m/z 50-500.

  • Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):

    • Derivatization: To increase volatility, the carboxylic acid group can be esterified (e.g., to its methyl ester using BF₃ in methanol) and the ketone can be converted to an oxime derivative (using methoxyamine hydrochloride).

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal.

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty ATR crystal or the pure solvent should be recorded and automatically subtracted from the sample spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis MS Mass Spectrometry (ESI, GC-MS) Sample->MS Analysis IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data m/z Values Fragmentation MS->MS_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data Structure Confirm Structure of This compound NMR_Data->Structure Combine Data MS_Data->Structure Combine Data IR_Data->Structure Combine Data

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Data Acquisition Sample This compound Solution Derivatization Derivatization (for GC-MS) Sample->Derivatization ESI Electrospray Ionization (ESI) Sample->ESI Direct Infusion EI Electron Ionization (EI) Derivatization->EI GC Injection TOF_Orbitrap TOF / Orbitrap Analyzer ESI->TOF_Orbitrap Quadrupole Quadrupole Analyzer EI->Quadrupole Mass_Spectrum Mass Spectrum (m/z vs. Intensity) TOF_Orbitrap->Mass_Spectrum Quadrupole->Mass_Spectrum

Caption: Workflow for Mass Spectrometry analysis of this compound.

References

5-Oxodecanoic Acid: An In-Depth Technical Guide to its Role in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxodecanoic acid, a 10-carbon medium-chain keto-fatty acid, is an intriguing metabolic intermediate with potential implications in cellular energy homeostasis and signaling. While not as extensively studied as other fatty acids, its structural relationship to decanoic acid and its position as a derivative of 5-hydroxydecanoic acid place it at a critical juncture in fatty acid β-oxidation. This technical guide provides a comprehensive overview of the current understanding of this compound, its metabolic context, and its potential physiological relevance. The information presented herein is intended to serve as a valuable resource for researchers investigating lipid metabolism, metabolic disorders, and the development of novel therapeutics.

The Metabolic Context of this compound: A Bottleneck in β-Oxidation

The primary metabolic relevance of this compound stems from the β-oxidation of its precursor, 5-hydroxydecanoic acid. Research has shown that while 5-hydroxydecanoic acid can be activated to its CoA ester and enter the mitochondrial β-oxidation spiral, its metabolism is significantly impeded at the third step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD)[1][2]. This enzymatic step involves the oxidation of a hydroxyl group to a keto group. The Vmax for the metabolite of 5-hydroxydecanoate (3,5-dihydroxydecanoyl-CoA) is approximately fivefold slower than for the corresponding metabolite of decanoate (L-3-hydroxydecanoyl-CoA)[2]. This creates a metabolic bottleneck, leading to the potential accumulation of the resulting ketoacyl-CoA, 5-oxodecanoyl-CoA, which is the direct precursor to this compound.

This inhibition of fatty acid oxidation has been observed in isolated mitochondria, where the presence of 5-hydroxydecanoyl-CoA reduces the respiration rate when other fatty acid substrates are provided[1].

Quantitative Data on the Metabolic Effects of 5-Hydroxydecanoate

The following tables summarize the available quantitative data on the impact of 5-hydroxydecanoate and its CoA ester on mitochondrial respiration, providing an indirect measure of the consequences of the metabolic bottleneck that leads to the formation of 5-Oxodecanoyl-CoA.

Table 1: Effect of 5-Hydroxydecanoate and Decanoate on Mitochondrial Oxygen Consumption in Rat Liver Mitochondria

SubstrateConcentration (µM)Oxygen Consumption Rate (nmol O₂/min/mg protein)
Decanoate100~120
5-Hydroxydecanoate100~60

Data are estimated from graphical representations in Hanley et al., 2005 and represent the approximate maximal rates observed.[1]

Table 2: Inhibition of Decanoyl-CoA and Lauryl-Carnitine Stimulated Respiration by 5-Hydroxydecanoyl-CoA in Heart Mitochondria

SubstrateInhibitorOxygen Consumption Rate (% of control)
10 µM Decanoyl-CoANone (Control)100%
10 µM Decanoyl-CoA100 µM 5-Hydroxydecanoyl-CoASignificantly reduced
Lauryl-CarnitineNone (Control)100%
Lauryl-Carnitine100 µM 5-Hydroxydecanoyl-CoASignificantly reduced

Data are based on qualitative descriptions of significant reductions in Hanley et al., 2005.

Signaling Pathways and Logical Relationships

The accumulation of a metabolic intermediate such as 5-Oxodecanoyl-CoA can have consequences beyond simple energy metabolism, potentially influencing cellular signaling pathways. While direct evidence for this compound's signaling roles is limited, its structural similarity to other medium-chain fatty acids suggests potential interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). Decanoic acid, a related 10-carbon fatty acid, has been identified as a ligand for PPARγ. Activation of PPARs can influence the expression of genes involved in fatty acid metabolism and cellular stress responses.

cluster_Metabolism Mitochondrial β-Oxidation of 5-Hydroxydecanoic Acid cluster_Signaling Potential Cellular Signaling 5-Hydroxydecanoic_Acid 5-Hydroxydecanoic Acid 5-Hydroxydecanoyl-CoA 5-Hydroxydecanoyl-CoA 5-Hydroxydecanoic_Acid->5-Hydroxydecanoyl-CoA Acyl-CoA Synthetase L-3-hydroxyacyl-CoA_Dehydrogenase L-3-hydroxyacyl-CoA Dehydrogenase (HAD) 5-Hydroxydecanoyl-CoA->L-3-hydroxyacyl-CoA_Dehydrogenase Enters β-oxidation 5-Oxodecanoyl-CoA 5-Oxodecanoyl-CoA (Accumulates) L-3-hydroxyacyl-CoA_Dehydrogenase->5-Oxodecanoyl-CoA Oxidation (Rate-limiting) Further_Metabolism Further β-Oxidation (Slowed) 5-Oxodecanoyl-CoA->Further_Metabolism 5-Oxodecanoic_Acid This compound 5-Oxodecanoyl-CoA->5-Oxodecanoic_Acid Thioesterase (putative) Inhibition Inhibition 5-Oxodecanoyl-CoA->Inhibition Inhibits β-oxidation of other fatty acids PPARs PPARs (e.g., PPARγ) 5-Oxodecanoic_Acid->PPARs Potential Activation Gene_Expression Target Gene Expression (Lipid Metabolism, Stress Response) PPARs->Gene_Expression

Metabolic fate of 5-hydroxydecanoic acid and potential signaling of this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Biological Samples by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in biological matrices such as plasma or cell culture media.

1. Sample Preparation:

  • To 100 µL of sample (plasma or media), add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar keto-fatty acid not present in the sample).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (optional, but recommended for enhanced sensitivity):

  • To the dried residue, add a derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to target the keto group. This enhances ionization efficiency and chromatographic retention.

  • Follow the specific reaction conditions for the chosen derivatization reagent (e.g., incubation at 60°C for 60 minutes).

  • After the reaction, perform a liquid-liquid extraction to isolate the derivatized analyte.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for derivatized or underivatized this compound and the internal standard need to be optimized.

Workflow for the quantitative analysis of this compound.
Protocol 2: Measurement of Mitochondrial Respiration in the Presence of this compound

This protocol outlines the use of high-resolution respirometry to assess the effect of this compound on mitochondrial oxygen consumption.

1. Isolation of Mitochondria:

  • Isolate mitochondria from a relevant tissue (e.g., rat liver or heart) using differential centrifugation.

  • Determine the protein concentration of the mitochondrial suspension.

2. Respirometry Assay:

  • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Add the isolated mitochondria to the respiration buffer in the oxygraph chamber.

  • To assess the effect on fatty acid oxidation, provide a fatty acid substrate (e.g., palmitoyl-carnitine) and malate.

  • After establishing a baseline respiration rate, inject a known concentration of this compound (or its CoA ester, if synthesized) into the chamber.

  • Measure the change in oxygen consumption rate to determine the inhibitory or substrate-level effect of this compound.

  • A substrate-uncoupler-inhibitor titration (SUIT) protocol can be employed to investigate the specific effects on different parts of the electron transport system.

Isolation Isolate Mitochondria Respirometer Prepare High-Resolution Respirometer Isolation->Respirometer Substrate_Addition Add Substrates (e.g., Palmitoyl-carnitine) Respirometer->Substrate_Addition Baseline Measure Baseline Respiration Substrate_Addition->Baseline Injection Inject this compound Baseline->Injection Measurement Measure Change in Oxygen Consumption Injection->Measurement Analysis Data Analysis Measurement->Analysis

Experimental workflow for assessing mitochondrial respiration.

Conclusion

This compound emerges as a significant, yet understudied, metabolite at the intersection of fatty acid metabolism and cellular signaling. Its formation as a consequence of a bottleneck in the β-oxidation of 5-hydroxydecanoic acid suggests that its cellular levels could rise under specific metabolic conditions. The inhibitory effect of its precursor on mitochondrial respiration highlights the potential for this compound to modulate cellular energy production. Furthermore, its structural characteristics point towards a possible role in regulating gene expression through nuclear receptors like PPARs. The experimental protocols provided in this guide offer a framework for researchers to further investigate the precise biological functions of this compound, paving the way for a deeper understanding of its role in health and disease and its potential as a therapeutic target.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxodecanoic acid is a medium-chain oxo-fatty acid with limited characterization in scientific literature. This technical guide provides a comprehensive overview of its known chemical and physical properties. Due to the scarcity of biological data directly pertaining to this compound, this review extrapolates potential biological activities and therapeutic applications from studies on structurally related compounds, including other oxo-fatty acids and medium-chain fatty acids (MCFAs). This guide summarizes available quantitative data, outlines relevant experimental protocols for synthesis and biological assessment, and presents key metabolic and synthetic pathways using Graphviz visualizations. The information herein aims to provide a foundational resource to stimulate and guide future research into the specific roles of this compound.

Introduction

This compound, a ten-carbon saturated fatty acid with a ketone group at the fifth carbon, belongs to the class of oxo-fatty acids. While its primary documented use is as a flavoring agent, the biological significance of oxo-fatty acids and medium-chain fatty acids (MCFAs) is an expanding area of research.[1] Structurally similar compounds have demonstrated a range of biological activities, from metabolic regulation to cell growth inhibition, suggesting that this compound may possess untapped therapeutic potential.[2][3][4] This guide synthesizes the current, albeit limited, knowledge on this compound and provides a broader context based on related molecules to highlight potential avenues for investigation.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting experimental studies.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₃PubChem
Molecular Weight 186.25 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 624-01-1PubChem
Physical Description Clear colourless to yellow solid; Rich creamy peach-like aroma[5]
Melting Point 53-58 °CParchem
Boiling Point 324-326 °C at 760 mmHgThe Good Scents Company
Solubility Very slightly soluble in water; Soluble in ethanol
SMILES CCCCCC(=O)CCCC(=O)OPubChem
InChIKey SDKDCMWTAOZNGB-UHFFFAOYSA-NPubChem

Synthesis of this compound and Related Compounds

A generalized workflow for the synthesis of a related compound, 9-oxodecanoic acid from oleic acid, is presented below. This multi-step process involves oxidative cleavage, selective protection of a carboxylic acid group, conversion to an acid chloride, reaction with a Gilman reagent, and final hydrolysis.

Synthesis_Workflow Oleic_Acid Oleic Acid Oxidative_Cleavage Oxidative Cleavage Oleic_Acid->Oxidative_Cleavage Azelaic_Acid Azelaic Acid Oxidative_Cleavage->Azelaic_Acid Monoesterification Mono-esterification Azelaic_Acid->Monoesterification Azelaic_Acid_Monomethyl_Ester Azelaic Acid Monomethyl Ester Monoesterification->Azelaic_Acid_Monomethyl_Ester Acid_Chloride_Formation Acid Chloride Formation Azelaic_Acid_Monomethyl_Ester->Acid_Chloride_Formation Acid_Chloride 8-(methoxycarbonyl) -octanoyl chloride Acid_Chloride_Formation->Acid_Chloride Gilman_Reaction Reaction with Gilman Reagent Acid_Chloride->Gilman_Reaction Methyl_9_Oxodecanoate Methyl 9-Oxodecanoate Gilman_Reaction->Methyl_9_Oxodecanoate Hydrolysis Hydrolysis Methyl_9_Oxodecanoate->Hydrolysis Nine_Oxodecanoic_Acid 9-Oxodecanoic Acid Hydrolysis->Nine_Oxodecanoic_Acid

Generalized synthetic workflow for 9-oxodecanoic acid.

Potential Biological Activities and Therapeutic Applications (Based on Related Compounds)

Direct studies on the biological activity of this compound are lacking. However, research on other oxo-fatty acids and MCFAs provides a basis for postulating its potential roles.

Metabolic Effects

MCFAs are metabolized differently from long-chain fatty acids. They are transported directly to the liver via the portal vein and undergo rapid β-oxidation in the mitochondria, serving as a readily available energy source. This process can lead to the production of ketone bodies, which have therapeutic implications for conditions associated with impaired glucose metabolism.

MCFA_Metabolism cluster_small_intestine Small Intestine cluster_portal_vein Portal Vein cluster_liver Liver MCFA_ingestion MCFA Ingestion MCFA_transport Direct Transport MCFA_ingestion->MCFA_transport Mitochondria Mitochondria MCFA_transport->Mitochondria Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Energy Energy (ATP) Acetyl_CoA->Energy Citric Acid Cycle Ketone_Bodies Ketone Bodies Ketogenesis->Ketone_Bodies

Simplified metabolic pathway of medium-chain fatty acids.
Therapeutic Potential

  • Neurodegenerative Diseases: The ketogenic potential of MCFAs makes them a subject of interest in neurodegenerative diseases like Alzheimer's and Parkinson's, where brain glucose metabolism is impaired. Ketone bodies can serve as an alternative energy source for neurons. MCFAs may also improve mitochondrial function and promote autophagy, processes that are often dysregulated in these conditions.

  • Cardiac Disease: The energy-deficient state of a diseased heart may benefit from the efficient energy provision by MCFAs.

  • Cancer: Certain saturated oxo-fatty acids have been shown to inhibit the growth of human cancer cell lines. For instance, some oxostearic acids suppress the expression of STAT3 and c-myc, which are key regulators of cell proliferation.

A summary of the biological activities of related compounds is presented in Table 2.

Compound ClassBiological ActivityPotential Therapeutic ApplicationSource
Medium-Chain Fatty Acids (MCFAs) Rapid β-oxidation, Ketogenesis, Improved mitochondrial function, Promotion of autophagyNeurodegenerative diseases, Cardiac diseases, Epilepsy
Saturated Oxo-Fatty Acids (SOFAs) Inhibition of cancer cell growth, Suppression of STAT3 and c-myc expressionCancer
ω-Oxo Fatty Acids Pro-inflammatory potential, Potential cytotoxicity(Pathological role in inflammation)

Experimental Protocols

Detailed experimental protocols for studying this compound are not available. However, established methods for related compounds can be adapted.

Synthesis of 5,9-Dioxodecanoic Acid (A Related Dioxoalkanoic Acid)

This protocol outlines a plausible, though not experimentally validated in the literature, two-step synthesis.

Step 1: Proposed Synthesis of 5,9-Dihydroxydecanoic Acid This would likely involve the protection of a carboxylic acid, followed by a series of reactions to introduce the two hydroxyl groups at the desired positions.

Step 2: Oxidation of 5,9-Dihydroxydecanoic Acid to 5,9-Dioxodecanoic Acid

  • In a clean, dry round-bottom flask with a magnetic stir bar, dissolve 5,9-dihydroxydecanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (2.2 equivalents) in one portion at room temperature.

  • Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture will be a dark, heterogeneous mixture.

  • Isolate the product by passing the mixture through a silica gel plug and washing with diethyl ether.

  • Combine the organic filtrates and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 5,9-dioxodecanoic acid.

Fatty Acid β-Oxidation Assay in Isolated Hepatocytes

This protocol is for measuring the β-oxidation of fatty acids in freshly isolated primary mouse hepatocytes using a radiolabeled substrate.

  • Hepatocyte Isolation: Isolate primary hepatocytes from a mouse liver using a collagenase perfusion method.

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed with bovine serum albumin (BSA).

  • Assay Reaction:

    • In triplicate, incubate 750,000 cells with the [1-¹⁴C]palmitic acid-BSA complex in a final volume of 2 mL.

    • The reaction mixture should contain 1.35 mg/mL BSA and 100 µM palmitic acid.

  • Measurement of β-Oxidation:

    • After a defined incubation period, stop the reaction and separate the acid-soluble metabolites (ASM) from the unreacted fatty acid.

    • Measure the radioactivity of the ASM using a scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation.

Beta_Oxidation_Assay Hepatocyte_Isolation Isolate Primary Hepatocytes Incubation Incubate cells with radiolabeled substrate Hepatocyte_Isolation->Incubation Substrate_Prep Prepare [1-14C]palmitic acid-BSA complex Substrate_Prep->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop ASM_Separation Separate Acid-Soluble Metabolites (ASM) Reaction_Stop->ASM_Separation Scintillation_Counting Measure Radioactivity of ASM ASM_Separation->Scintillation_Counting Data_Analysis Calculate β-Oxidation Rate Scintillation_Counting->Data_Analysis

Workflow for a fatty acid β-oxidation assay.

Conclusion and Future Directions

This compound remains a poorly characterized molecule. The available data on its physicochemical properties provides a starting point for further investigation. Based on the biological activities of structurally similar oxo-fatty acids and MCFAs, future research into this compound could fruitfully explore its potential roles in metabolism, cell signaling, and as a therapeutic agent, particularly in the contexts of metabolic disorders, neurodegenerative diseases, and cancer. The experimental protocols outlined in this guide offer a framework for initiating such studies. A critical next step will be to conduct in-depth in vitro and in vivo studies to elucidate the specific biological functions of this compound and to determine if the potential extrapolated from related compounds holds true for this specific molecule.

References

Methodological & Application

Quantitative Analysis of 5-Oxodecanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Oxodecanoic acid is a keto-fatty acid that is gaining interest in metabolic research and drug development due to its potential involvement in various physiological and pathological processes. Accurate and robust analytical methods are crucial for elucidating its biological roles and for its potential application as a biomarker. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most powerful and widely used techniques for this purpose.

Data Presentation: Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including sensitivity needs, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of typical GC-MS and LC-MS/MS methods for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable derivatives by gas chromatography, followed by ionization and mass analysis.Separation of analytes in the liquid phase, followed by ionization and tandem mass analysis for high selectivity.[1]
Sample Preparation Requires extraction and chemical derivatization (e.g., silylation) to increase volatility and thermal stability.[1]Requires extraction, with optional derivatization to enhance ionization efficiency.[1]
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., triple quadrupole).[1]
Ionization Mode Electron Ionization (EI).[1]Electrospray Ionization (ESI), typically in negative mode.
Throughput Moderate, due to longer run times and derivatization steps.High, with faster chromatography and simpler sample preparation.
Selectivity Good, but can be limited by co-eluting matrix components.Excellent, due to the use of Multiple Reaction Monitoring (MRM).
Sensitivity Good, typically in the low nanogram range.Excellent, often reaching picogram to femtogram levels.
Matrix Effects Generally lower than LC-MS/MS.Can be significant, requiring careful method development and use of internal standards.
Typical Internal Standard Isotopically labeled this compound or a structurally similar odd-chain keto-fatty acid.Isotopically labeled this compound.

Experimental Protocols

The following are detailed protocols for the quantification of this compound using GC-MS and LC-MS/MS. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the analysis of this compound in a biological matrix (e.g., plasma, tissue homogenate) using GC-MS following extraction and derivatization.

1. Sample Preparation and Extraction

  • To 100 µL of the sample (e.g., plasma), add an appropriate internal standard (e.g., deuterated this compound).

  • Perform a liquid-liquid extraction by adding 500 µL of a mixture of hexane and isopropanol (3:2, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the tube tightly and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scanning range of m/z 50-500.

  • Quantification: Monitor characteristic ions of the TMS-derivatized this compound and the internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of this compound in biological samples using LC-MS/MS.

1. Sample Preparation

  • To 50 µL of the sample, add an internal standard (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding 150 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

The following diagrams illustrate the experimental workflows and a generalized signaling pathway for oxo-fatty acids.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Experimental workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation LC Separation (C18) LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI-) LC_Separation->MSMS_Detection Data_Analysis Data Analysis (MRM) MSMS_Detection->Data_Analysis

Experimental workflow for LC-MS/MS analysis of this compound.

Oxo_Fatty_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., OXER1) G_Protein G Protein Activation GPCR->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Downstream Downstream Signaling (e.g., MAPK pathway) Ca_Release->Downstream PKC_Activation->Downstream Response Cellular Response (e.g., Chemotaxis, Inflammation) Downstream->Response Oxo_FA This compound (or other oxo-FA) Oxo_FA->GPCR

Generalized signaling pathway for oxo-fatty acids via a G-protein coupled receptor.

References

Application Notes and Protocols for GC-MS Analysis of 5-Oxodecanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxodecanoic acid is a keto-fatty acid that is emerging as a molecule of interest in various physiological and pathological processes. As an intermediate in fatty acid metabolism, its accurate quantification in biological matrices such as plasma, urine, and tissues is crucial for understanding its biological role and its potential as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the analysis of fatty acids and related compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from biological samples using GC-MS.

Data Presentation: Quantitative Performance

The following table summarizes representative quantitative data for the analysis of medium-chain oxo-fatty acids using GC-MS, based on validated methods for similar analytes. These values should be considered as a general guide, and specific performance characteristics should be determined during in-house method validation.

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 - 1.0 µg/mL
Limit of Quantification (LOQ)0.15 - 3.5 µg/mL
Accuracy (% Recovery)85% - 115%
Precision (%RSD)< 15%

Experimental Workflow

A two-step derivatization process involving methoximation followed by silylation is recommended for the analysis of this compound. This approach effectively derivatizes both the ketone and carboxylic acid functional groups, leading to a stable derivative with excellent chromatographic properties.

experimental_workflow sample Biological Sample (Plasma, Urine, Tissue) extraction Lipid Extraction (e.g., Folch Method) sample->extraction Homogenization drying1 Evaporation to Dryness (under Nitrogen) extraction->drying1 derivatization1 Methoximation (Methoxyamine HCl in Pyridine) drying1->derivatization1 Derivatize Ketone Group derivatization2 Silylation (BSTFA with 1% TMCS) derivatization1->derivatization2 Derivatize Carboxylic Acid Group gcms GC-MS Analysis derivatization2->gcms Injection data Data Acquisition and Quantification gcms->data

GC-MS analysis workflow for this compound.

Experimental Protocol

This protocol details the necessary steps for the analysis of this compound in biological samples, from sample preparation to GC-MS analysis.

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal Standard (IS), e.g., deuterated this compound or a structurally similar non-endogenous keto-fatty acid

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Glassware: centrifuge tubes, Pasteur pipettes, GC vials with inserts

Sample Preparation (Lipid Extraction)

This protocol is adapted from the Folch method for lipid extraction.

  • Homogenization : For tissue samples, homogenize a known weight (e.g., 50-100 mg) in a 2:1 (v/v) mixture of chloroform and methanol. For liquid samples like plasma or urine, add the chloroform:methanol mixture to a known volume of the sample.

  • Internal Standard : Spike the sample with a known amount of the internal standard solution.

  • Phase Separation : Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge to induce phase separation.

  • Collection of Organic Phase : Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying : Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried lipid extract in a small, known volume of a suitable solvent like hexane before proceeding to derivatization.

Derivatization
  • Transfer an aliquot of the reconstituted lipid extract to a clean GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Methoximation : Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Cap the vial tightly and incubate at 60°C for 60 minutes. This step derivatizes the ketone group.

  • Silylation : After cooling the vial to room temperature, add 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and incubate at 60°C for another 30-60 minutes. This step derivatizes the carboxylic acid group.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument being used.

  • Gas Chromatograph : Agilent 7890B GC or equivalent

  • Column : HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Injection Volume : 1 µL

  • Injector Temperature : 250°C

  • Injection Mode : Splitless

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: Increase to 180°C at 10°C/min

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer : Agilent 5977B MSD or equivalent

  • Ionization Mode : Electron Ionization (EI) at 70 eV

  • Mass Range : Scan from m/z 50 to 550

  • Data Acquisition : Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis to enhance sensitivity and selectivity. Specific ions for the derivatized this compound and the internal standard should be determined by analyzing the full scan mass spectrum of the derivatized standards.

Signaling Pathway Context

This compound is an intermediate in fatty acid metabolism. The diagram below illustrates its likely position within the fatty acid beta-oxidation pathway.

fatty_acid_oxidation cluster_alternative Alternative Oxidation Decanoic_Acid Decanoic Acid Acyl_CoA Decanoyl-CoA Decanoic_Acid->Acyl_CoA Oxodecanoic_Acid This compound Decanoic_Acid->Oxodecanoic_Acid ω- or other oxidation Enoyl_CoA Trans-Δ2-Decenoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxodecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Octanoyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Acetyl_CoA Further β-oxidation cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Synthesis of 5-Oxodecanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-Oxodecanoic acid, a valuable keto acid for research purposes. The synthesis can be approached through multiple routes, and this guide outlines two plausible and effective methods: one utilizing a Grignard reaction followed by oxidation, and an alternative based on the use of an organocadmium reagent. These protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound is a gamma-keto acid, a class of molecules with significant potential in chemical synthesis and biological studies. Keto acids are involved in various metabolic pathways and can serve as versatile building blocks for the synthesis of more complex molecules, including heterocyclic compounds and analogues of natural products. The protocols detailed below provide a reliable means of producing this compound for further investigation.

Synthetic Approaches

Two primary synthetic routes are presented, each with distinct advantages. Route 1 is a two-step process involving a Grignard reaction to form the carbon skeleton and a subsequent oxidation to introduce the ketone functionality. Route 2 offers an alternative approach using an organocadmium reagent to directly form the keto-acid precursor.

Route 1: Grignard Reaction and Subsequent Oxidation

This route begins with the reaction of a pentylmagnesium bromide Grignard reagent with succinic anhydride to yield 5-hydroxydecanoic acid. The secondary alcohol is then oxidized to the corresponding ketone, this compound, using Jones reagent.

Diagram of the Synthetic Workflow:

Synthesis_Workflow_Route_1 cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Jones Oxidation Pentylmagnesium\nBromide Pentylmagnesium Bromide Reaction_Vessel_1 Grignard Addition Pentylmagnesium\nBromide->Reaction_Vessel_1 THF Succinic\nAnhydride Succinic Anhydride Succinic\nAnhydride->Reaction_Vessel_1 5-Hydroxydecanoic\nAcid 5-Hydroxydecanoic Acid Reaction_Vessel_2 Oxidation 5-Hydroxydecanoic\nAcid->Reaction_Vessel_2 Acetone Workup_1 Acidic Workup Reaction_Vessel_1->Workup_1 H3O+ Workup_1->5-Hydroxydecanoic\nAcid Jones_Reagent Jones_Reagent Jones_Reagent->Reaction_Vessel_2 5_Oxodecanoic_Acid 5_Oxodecanoic_Acid Workup_2 Purification Reaction_Vessel_2->Workup_2 Workup_2->5_Oxodecanoic_Acid

Caption: Synthetic workflow for this compound via Grignard reaction and oxidation.

Experimental Protocol - Step 1: Synthesis of 5-Hydroxydecanoic Acid

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.1 eq). Add a small crystal of iodine. A solution of 1-bromopentane (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. After initiation, the remaining solution of 1-bromopentane is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Succinic Anhydride: Cool the Grignard reagent to 0 °C in an ice bath. A solution of succinic anhydride (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard solution. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.

  • Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-hydroxydecanoic acid.

Experimental Protocol - Step 2: Jones Oxidation to this compound

  • Preparation of Jones Reagent: Jones reagent is a solution of chromium trioxide in aqueous sulfuric acid. It should be prepared carefully in a fume hood due to its corrosive and toxic nature.

  • Oxidation: The crude 5-hydroxydecanoic acid (1.0 eq) is dissolved in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath. Jones reagent is added dropwise to the stirred solution. The color of the reaction mixture will change from orange to green. The addition is continued until the orange color persists, indicating that the oxidation is complete.

  • Work-up and Purification: The excess oxidizing agent is quenched by the addition of a small amount of isopropyl alcohol until the green color of Cr(III) ions is observed. The acetone is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data for Route 1 (Representative)

StepReactantsProductSolventReaction TimeTemperatureYield (%)Purity (%)
11-bromopentane, Mg, Succinic Anhydride5-Hydroxydecanoic AcidTHF3-4 hours0 °C to RT70-80~90 (crude)
25-Hydroxydecanoic Acid, Jones ReagentThis compoundAcetone1-2 hours0 °C to RT80-90>95 (after chromatography)
Route 2: Synthesis via an Organocadmium Reagent

This method involves the preparation of a less reactive organocadmium reagent, which selectively reacts with an acid chloride to form a ketone. This route is particularly useful when other sensitive functional groups are present.

Diagram of the Synthetic Workflow:

Synthesis_Workflow_Route_2 cluster_step1 Step 1: Preparation of Dipentylcadmium cluster_step2 Step 2: Ketone Formation and Hydrolysis Pentylmagnesium\nBromide Pentylmagnesium Bromide Reaction_Vessel_1 Transmetallation Pentylmagnesium\nBromide->Reaction_Vessel_1 Anhydrous Ether Cadmium\nChloride Cadmium Chloride Cadmium\nChloride->Reaction_Vessel_1 Dipentylcadmium Dipentylcadmium Reaction_Vessel_2 Acylation Dipentylcadmium->Reaction_Vessel_2 Anhydrous Benzene Reaction_Vessel_1->Dipentylcadmium Methyl 4-(chloroformyl)butanoate Methyl 4-(chloroformyl)butanoate Methyl 4-(chloroformyl)butanoate->Reaction_Vessel_2 Methyl 5-oxodecanoate Methyl 5-oxodecanoate Hydrolysis Hydrolysis Methyl 5-oxodecanoate->Hydrolysis Acid/Base 5_Oxodecanoic_Acid 5_Oxodecanoic_Acid Reaction_Vessel_2->Methyl 5-oxodecanoate Hydrolysis->5_Oxodecanoic_Acid

Caption: Synthetic workflow for this compound via an organocadmium reagent.

Experimental Protocol

  • Preparation of Dipentylcadmium: The Grignard reagent, pentylmagnesium bromide, is prepared as described in Route 1. To this Grignard reagent (2.2 eq) in anhydrous diethyl ether, anhydrous cadmium chloride (1.0 eq) is added portion-wise with stirring. The mixture is refluxed for one hour. The solvent is then distilled off, and anhydrous benzene is added to the residue.

  • Reaction with Acid Chloride: A solution of methyl 4-(chloroformyl)butanoate (2.0 eq) in anhydrous benzene is added dropwise to the freshly prepared dipentylcadmium reagent. The reaction mixture is refluxed for one hour.

  • Work-up and Hydrolysis: The reaction is cooled and then quenched by carefully adding ice and then dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. After filtration, the solvent is removed to yield crude methyl 5-oxodecanoate. The crude ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. After cooling, the solution is acidified with hydrochloric acid, and the product is extracted with diethyl ether. The organic extracts are dried and concentrated to give this compound, which can be purified by recrystallization or column chromatography.

Quantitative Data for Route 2 (Representative)

StepReactantsProductSolventReaction TimeTemperatureYield (%)Purity (%)
1Pentylmagnesium Bromide, CdCl2DipentylcadmiumDiethyl Ether1 hourReflux~90Used in situ
2Dipentylcadmium, Methyl 4-(chloroformyl)butanoateMethyl 5-oxodecanoateBenzene1 hourReflux60-70~85 (crude)
3Methyl 5-oxodecanoate, NaOH(aq) then HCl(aq)This compoundWater/Ether2-3 hoursReflux85-95>97 (after purification)

Potential Biological Relevance and Signaling Pathways

While the specific biological roles of this compound are not extensively documented, as a keto acid, it may participate in metabolic pathways related to fatty acid oxidation and ketogenesis. Keto acids can be intermediates in amino acid metabolism and can influence cellular signaling through various mechanisms.

Hypothesized Metabolic Pathway:

This compound could potentially be metabolized via beta-oxidation, similar to other fatty acids. The ketone group might be reduced to a hydroxyl group, or the molecule could be cleaved into smaller keto-acid fragments that enter central metabolic pathways.

Metabolic_Pathway 5-Oxodecanoic_Acid 5-Oxodecanoic_Acid Reduction Reduction 5-Oxodecanoic_Acid->Reduction NAD(P)H Cleavage Cleavage 5-Oxodecanoic_Acid->Cleavage 5-Hydroxydecanoic_Acid 5-Hydroxydecanoic_Acid Reduction->5-Hydroxydecanoic_Acid Beta_Oxidation_1 β-Oxidation 5-Hydroxydecanoic_Acid->Beta_Oxidation_1 Shorter_Chain_Acyl_CoA Shorter_Chain_Acyl_CoA TCA_Cycle TCA Cycle Shorter_Chain_Acyl_CoA->TCA_Cycle Keto_Acid_Fragments Keto_Acid_Fragments Cleavage->Keto_Acid_Fragments Keto_Acid_Fragments->TCA_Cycle

Caption: Hypothesized metabolic fate of this compound.

Further research is required to elucidate the precise signaling pathways and biological activities of this compound. Its structural similarity to other biologically active lipids suggests it may have roles in cell signaling, inflammation, or as a precursor for other bioactive molecules.

Conclusion

The synthetic protocols provided herein offer reliable methods for the preparation of this compound for research applications. The choice of synthetic route will depend on the available starting materials and the scale of the synthesis. The provided quantitative data serves as a benchmark for expected yields and purity. Further investigation into the biological role of this compound is warranted and may reveal novel applications in drug discovery and development.

Application Notes and Protocols: 5-Oxodecanoic Acid as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxodecanoic acid is a ten-carbon fatty acid containing a ketone group at the fifth carbon. While research into its specific roles is ongoing, emerging evidence suggests its potential as a biomarker in diseases characterized by metabolic dysregulation and oxidative stress. This document provides an overview of the current understanding of this compound as a biomarker, along with detailed protocols for its quantification and the exploration of its potential biological activities. It is important to note that this is a developing area of research, and some of the methodologies and proposed pathways are based on studies of similar oxo-fatty acids due to the limited direct data on this compound itself.

Potential Disease Associations

Elevated levels of oxo-fatty acids, including potentially this compound, are often associated with conditions of increased fatty acid oxidation or impaired metabolic pathways. These include:

  • Fatty Acid Oxidation (FAO) Disorders: Inborn errors of metabolism that prevent the body from breaking down fatty acids to produce energy.[1] In these disorders, the accumulation of intermediate metabolites, including various oxo-fatty acids, can occur.

  • Peroxisomal Disorders: Conditions affecting peroxisomes, which are crucial for the metabolism of very-long-chain fatty acids and other lipids.[2] Dysfunctional peroxisomes can lead to the accumulation of abnormal fatty acid metabolites.

  • Metabolic Ketoacidosis: A serious complication of conditions like diabetes, where the body produces high levels of ketones due to insufficient insulin.[3] While specific data on this compound is limited, the general dysregulation of fatty acid metabolism in this state could influence its levels.

  • Oxidative Stress-Related Diseases: Conditions where there is an imbalance between the production of reactive oxygen species and the body's ability to detoxify them.[4][5] Oxidative stress can lead to the formation of oxidized lipids, including oxo-fatty acids.

Data Presentation

Due to the nascent stage of research on this compound as a specific biomarker, extensive quantitative data from large clinical studies is not yet available. The following table provides a hypothetical structure for presenting such data as it becomes available.

Disease StatePatient PopulationSample TypeThis compound Concentration (ng/mL)Control Group Concentration (ng/mL)Fold ChangeReference
Fatty Acid Oxidation Disorder (e.g., MCADD) PediatricPlasma[Data to be determined][Data to be determined][Data to be determined][Future Study]
Peroxisomal Disorder (e.g., Zellweger Syndrome) NeonatalUrine[Data to be determined][Data to be determined][Data to be determined][Future Study]
Diabetic Ketoacidosis AdultSerum[Data to be determined][Data to be determined][Data to be determined][Future Study]
Cardiovascular Disease with high oxidative stress AdultPlasma[Data to be determined][Data to be determined][Data to be determined][Future Study]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Fluids by LC-MS/MS

This protocol is adapted from general methods for the analysis of oxo-fatty acids.

1. Principle:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices. The method involves extraction of the analyte, chromatographic separation, and detection by mass spectrometry.

2. Materials:

  • Plasma, serum, or urine samples

  • Internal Standard (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system with a C18 reverse-phase column

3. Sample Preparation (Plasma/Serum):

  • Thaw samples on ice.

  • To 100 µL of sample, add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold ACN to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial.

4. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole operating in negative ion mode.

  • Ionization: Electrospray Ionization (ESI).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

5. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, Urine) IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Data Data Analysis MSMS->Data Data Acquisition

Caption: Workflow for LC-MS/MS quantification of this compound.

Signaling Pathways

The direct signaling pathways of this compound have not been elucidated. However, as an oxo-fatty acid, it may interact with pathways known to be modulated by similar molecules. The following diagram illustrates a generalized pathway for other oxo-fatty acids, which could be a starting point for investigating this compound.

G cluster_stimulus Cellular Stress cluster_formation Formation cluster_effects Potential Downstream Effects Oxidative Stress Oxidative Stress Fatty Acid Precursors Fatty Acid Precursors Oxidative Stress->Fatty Acid Precursors Metabolic Dysfunction Metabolic Dysfunction Metabolic Dysfunction->Fatty Acid Precursors This compound This compound Fatty Acid Precursors->this compound Oxidation Receptor Activation\n(e.g., PPARs, GPCRs) Receptor Activation (e.g., PPARs, GPCRs) This compound->Receptor Activation\n(e.g., PPARs, GPCRs) Hypothesized Interaction Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Gene Expression Changes Gene Expression Changes Receptor Activation\n(e.g., PPARs, GPCRs)->Gene Expression Changes Inflammatory Response Inflammatory Response Gene Expression Changes->Inflammatory Response Metabolic Reprogramming Metabolic Reprogramming Gene Expression Changes->Metabolic Reprogramming

Caption: Hypothesized signaling context for this compound.

Conclusion

This compound is an emerging area of interest in the field of disease biomarkers. While direct evidence linking it to specific diseases is still limited, its chemical nature as an oxo-fatty acid suggests a potential role in metabolic and oxidative stress-related pathologies. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the clinical significance of this compound. Further studies are crucial to validate its utility as a reliable biomarker and to understand its precise biological functions.

References

Application Notes and Protocols for the Derivatization of 5-Oxodecanoic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-Oxodecanoic acid to enhance its detection and quantification by gas chromatography (GC) and liquid chromatography (LC).

Introduction

This compound is a keto acid that can be challenging to analyze directly using chromatographic techniques due to its polarity and low volatility. Derivatization is a crucial step to improve its chromatographic behavior and detection sensitivity. This process involves chemically modifying the analyte to create a derivative with more favorable properties for analysis, such as increased volatility for GC or enhanced ionization for mass spectrometry (MS).

The primary functional groups of this compound that are targeted for derivatization are the carboxylic acid and the ketone group. Protecting these polar groups reduces their interaction with the stationary phase, leading to improved peak shape, increased thermal stability, and enhanced sensitivity.

Derivatization Strategies for this compound

Two primary strategies are recommended for the derivatization of this compound:

  • For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: A two-step derivatization process involving methoximation followed by silylation . This is the most common and robust method for the analysis of keto acids by GC-MS.[1]

    • Methoximation protects the ketone group by converting it to a methoxime. This step is critical to prevent tautomerization (the formation of multiple isomers) which would otherwise lead to multiple chromatographic peaks for a single analyte.[1]

    • Silylation then converts the carboxylic acid group into a less polar and more volatile trimethylsilyl (TMS) ester.[1][2]

  • For Liquid Chromatography (LC) Analysis: Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used method for carbonyl compounds.

    • DNPH reacts with the ketone group to form a stable DNPH-hydrazone derivative that can be readily detected by UV-Vis or mass spectrometry. This derivatization significantly enhances the sensitivity of detection, particularly for LC-MS/MS analysis.

Application Note 1: GC-MS Analysis of this compound after Methoximation and Silylation

This method is ideal for the sensitive and specific quantification of this compound in various biological matrices. The two-step derivatization ensures the compound is sufficiently volatile and thermally stable for GC analysis.

Quantitative Data
ParameterSilylation of Dicarboxylic Acids (C3-C9)Methoximation & Silylation of Keto Acids (General)
Limit of Detection (LOD) ≤ 2 ng/m³Representative LODs in the low ng/mL range have been reported for various keto acids.
Limit of Quantitation (LOQ) -Representative LOQs are typically 3-5 times the LOD.
Linear Range -Typically spans 2-3 orders of magnitude.
Recovery > 90%> 90%
Relative Standard Deviation (RSD) ≤ 10%< 15%

Data for dicarboxylic acids adapted from Pietrogrande et al., J. Sep. Sci., 2011. General keto acid data is based on common metabolomics literature.

Mass Spectral Fragmentation

After methoximation and silylation, the this compound derivative will produce a characteristic fragmentation pattern in the mass spectrometer under electron ionization (EI). The mass spectrum will be dominated by fragments arising from the cleavage of the silylated carboxyl group and the methoximated ketone. While a published spectrum for this specific derivative is not available, key expected fragments would include ions corresponding to the loss of a methyl group (M-15), the trimethylsilyl group, and characteristic fragments from the cleavage of the carbon chain adjacent to the derivatized functional groups.

Experimental Protocol: Methoximation and Silylation

This protocol describes the conversion of this compound to its methoxime-trimethylsilyl derivative.

Materials:

  • Sample containing this compound (dried)

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge (optional)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The presence of water will interfere with the silylation reaction.

  • Methoximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA (+ 1% TMCS) directly to the vial containing the methoximated sample.

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • Typically, 1 µL of the derivatized sample is injected.

GC-MS Parameters (Typical)
  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound DriedSample Dried Sample Sample->DriedSample Evaporation Methoximation Methoximation (60°C, 60 min) DriedSample->Methoximation + MeOx in Pyridine Silylation Silylation (60°C, 30 min) Methoximation->Silylation + MSTFA w/ TMCS GCMS GC-MS Analysis Silylation->GCMS Injection

Caption: Workflow for GC-MS analysis of this compound.

Application Note 2: LC-MS/MS Analysis of this compound after DNPH Derivatization

This method is suitable for the highly sensitive quantification of this compound, particularly in complex matrices where the selectivity of tandem mass spectrometry (MS/MS) is advantageous. Derivatization with DNPH targets the ketone functionality, introducing a chromophore and a readily ionizable group.

Quantitative Data

The following table presents typical performance data for the LC-MS/MS analysis of carbonyl compounds after DNPH derivatization.

ParameterLC-MS/MS of DNPH-derivatized Carbonyls
Limit of Detection (LOD) 0.03 - 0.3 ppb
Limit of Quantitation (LOQ) Typically 3-5 times the LOD
Linear Range 1 - 1000 ppb
Recovery 85 - 115%
Relative Standard Deviation (RSD) < 15%

Data adapted from Agilent Application Note 5991-8856EN.

Mass Spectral Fragmentation

The DNPH derivative of this compound, when analyzed by LC-MS/MS with electrospray ionization (ESI), will typically be observed as a protonated or deprotonated molecule in the parent ion scan. In MS/MS mode, characteristic fragmentation will occur, often involving the loss of the nitro groups and fragmentation of the decanoic acid chain. This allows for the development of highly selective Multiple Reaction Monitoring (MRM) methods for quantification.

Experimental Protocol: DNPH Derivatization

Materials:

  • Sample containing this compound

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with acid catalyst)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: If the sample is in an aqueous matrix, adjust the pH to approximately 3 with a suitable buffer.

  • Derivatization:

    • To 100 µL of the sample, add 100 µL of the DNPH derivatizing solution.

    • Cap the vial and vortex briefly.

    • Incubate the mixture at 40°C for 60 minutes.

  • Analysis:

    • After cooling, the sample can be diluted with the initial mobile phase and injected into the LC-MS/MS system.

LC-MS/MS Parameters (Typical)
  • LC System: Agilent 1290 Infinity II LC or equivalent

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the derivative, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample AdjustedSample pH Adjusted Sample Sample->AdjustedSample pH ~3 DNPH_Deriv DNPH Derivatization (40°C, 60 min) AdjustedSample->DNPH_Deriv + DNPH Solution LCMSMS LC-MS/MS Analysis DNPH_Deriv->LCMSMS Dilution & Injection

Caption: Workflow for LC-MS/MS analysis of this compound.

Logical Comparison of Derivatization Techniques

The choice of derivatization technique and analytical platform depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparison cluster_gcms GC-MS with Methoximation-Silylation cluster_lcms LC-MS/MS with DNPH Derivatization GCMS_Advantages Advantages: - High chromatographic resolution - Robust and well-established method - Comprehensive derivatization of both functional groups GCMS_Disadvantages Disadvantages: - Requires a completely dry sample - Two-step derivatization is more time-consuming - Potential for derivative instability LCMS_Advantages Advantages: - High sensitivity and selectivity (MS/MS) - Tolerant to aqueous samples - Single-step derivatization LCMS_Disadvantages Disadvantages: - Only derivatizes the ketone group - Potential for ion suppression from matrix - May require optimization of ionization conditions Analyte This compound Analyte->GCMS_Advantages Analyte->LCMS_Advantages

Caption: Comparison of GC-MS and LC-MS/MS derivatization methods.

References

Application Notes and Protocols for In Vitro Studies Involving 5-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 5-Oxodecanoic acid is limited in publicly available scientific literature. The following application notes and protocols are based on established in vitro studies of structurally similar compounds, including other oxo-decanoic acids, hydroxy-decanoic acids, and decanoic acid. These protocols are intended to serve as a comprehensive guide for researchers to design and conduct their own in vitro studies on this compound. It is essential to optimize and validate these protocols specifically for this compound and the cell lines being investigated.

Assessment of Cytotoxicity and Anti-Proliferative Effects

A primary step in characterizing the in vitro bioactivity of a compound is to determine its effect on cell viability and proliferation. This is particularly relevant for drug development in oncology.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from studies on 10-hydroxy-2-decenoic acid and 9-oxo-octadecadienoic acid.[1][2][3]

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., HeLa, HepG2, A549) and a normal cell line for comparison (e.g., IMR90, THLE-3).[1][3]

  • This compound (stock solution prepared in a suitable solvent like DMSO).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Quantitative Data for Structurally Similar Compounds

The following table summarizes the cytotoxic effects of fatty acids structurally related to this compound.

CompoundCell Line(s)AssayEndpointResult
9-oxo-(10E,12E)-octadecadienoic acidHeLa, SiHaCell ProliferationIC5025-50 µM
10-hydroxy-2-decenoic acidA549, NCI-H460, NCI-H23Growth InhibitionIC5022.68 µM, 44.03 µM, 44.79 µM, respectively
10-hydroxy-2-decenoic acidHepG2CytotoxicityCC5059.6 µg/mL
10-hydroxy-2-decenoic acidTHLE-3 (normal liver cells)CytotoxicityCC50106.4 µg/mL
Decanoic acidHCCLM3, HepG2Cell ViabilityIC50~80 µM (in the presence of HGF)

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Cells (e.g., HeLa, HepG2) treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Evaluation of Anti-Inflammatory Activity

Medium-chain fatty acids and their derivatives have been investigated for their potential to modulate inflammatory responses.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol is based on studies of sebacic acid and other fatty acids in RAW 264.7 macrophage cells.

Objective: To determine if this compound can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • This compound.

  • LPS (from E. coli).

  • Complete cell culture medium.

  • Griess Reagent system.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.

Quantitative Data for Structurally Similar Compounds
CompoundCell LineAssayEndpointResult
Sebacic acidTHP-1 macrophagesGene ExpressionIL-6 mRNADose-dependent decrease
10-hydroxy-2-decenoic acidRAW 264.7 macrophagesCytokine ProductionIL-6Inhibition
10-hydroxydecanoic acidRAW 264.7 macrophagesCytokine ProductionIL-6Slight inhibition

Investigation of Signaling Pathways

Understanding the molecular mechanisms of action is crucial. Based on studies of related fatty acids, potential signaling pathways to investigate for this compound include mTOR, c-Met, and NF-κB.

Experimental Protocol: Western Blotting for mTORC1 Pathway Activation

This protocol is adapted from a study on decanoic acid.

Objective: To determine if this compound affects the mTORC1 signaling pathway by analyzing the phosphorylation of its downstream targets.

Materials:

  • Relevant cell line (e.g., HEK293T, or a specific cancer cell line).

  • This compound.

  • Complete cell culture medium.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-S6K, anti-S6K, anti-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways Modulated by Structurally Similar Compounds

G cluster_da Decanoic Acid cluster_sa Sebacic Acid cluster_9oxo 9-oxo-ODAs DA Decanoic Acid p97 p97/VCP DA->p97 inhibits mTORC1 mTORC1 p97->mTORC1 regulates SA Sebacic Acid IRF3 IRF3 SA->IRF3 inhibits nuclear translocation IFNb IFN-β IRF3->IFNb induces STAT STAT1/3 IFNb->STAT activates IL6 IL-6 STAT->IL6 induces OXO 9-oxo-ODAs CDK1 CDK1 OXO->CDK1 inhibits Apoptosis Apoptosis OXO->Apoptosis CellCycle Cell Cycle Arrest CDK1->CellCycle

Caption: Signaling pathways influenced by fatty acids related to this compound.

References

5-Oxodecanoic Acid in Lipidomics: A Detailed Guide to its Application and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxodecanoic acid is a medium-chain oxo-fatty acid that is emerging as a molecule of interest in the field of lipidomics.[1][2] While research specifically focused on this compound is in its early stages, its structural similarity to other biologically active lipids suggests potential roles in cellular metabolism and signaling. This document provides a comprehensive overview of the hypothesized applications of this compound in lipidomics research, complete with detailed protocols for its extraction and analysis from biological samples.

Potential Applications in Lipidomics Research

Although direct evidence is limited, the known functions of similar medium-chain fatty acids and oxo-fatty acids allow for the formulation of several hypotheses regarding the applications of this compound in lipidomics.

Investigation of Fatty Acid Metabolism

This compound is likely an intermediate in the metabolism of decanoic acid. Its presence and concentration in biological systems could provide insights into the flux and regulation of fatty acid oxidation pathways. Specifically, it may be involved in peroxisomal alpha-oxidation, a pathway responsible for the metabolism of fatty acids that cannot directly enter beta-oxidation.[3][4][5]

Biomarker of Metabolic Dysfunction

Aberrant levels of medium-chain fatty acids and their derivatives have been associated with various metabolic disorders. Elevated or depleted levels of this compound could serve as a potential biomarker for conditions such as:

  • Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: A genetic disorder affecting fatty acid oxidation.

  • Peroxisomal biogenesis disorders: Conditions where the formation of peroxisomes is impaired, affecting alpha-oxidation.

  • Metabolic syndrome and type 2 diabetes: Where alterations in lipid metabolism are a key feature.

Cellular Signaling

Oxidized fatty acids, a class to which this compound belongs, are known to act as signaling molecules in various physiological and pathological processes. Potential signaling roles for this compound could include:

  • Modulation of inflammatory responses.

  • Regulation of gene expression through interaction with nuclear receptors like PPARs.

  • Activation of G-protein coupled receptors.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of medium-chain keto acids and are suitable for the investigation of this compound.

Protocol 1: Extraction of this compound from Plasma

This protocol describes a liquid-liquid extraction method to isolate lipids, including this compound, from plasma samples.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated this compound)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a 100 µL plasma sample in a glass centrifuge tube, add a known amount of internal standard.

  • Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 400 µL of deionized water and vortex for 1 minute. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended analytical method (e.g., 100 µL of methanol for LC-MS analysis).

Quantitative Data Summary: Lipid Extraction Efficiency

Extraction MethodSolvent SystemTypical Recovery for Medium-Chain Fatty AcidsReference
FolchChloroform/Methanol (2:1)85-95%
Bligh & DyerChloroform/Methanol/Water (1:2:0.8)80-90%
MTBEMethyl-tert-butyl ether/Methanol85-95%
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity and thermal instability, this compound requires derivatization prior to GC-MS analysis. A two-step derivatization involving oximation followed by silylation is recommended.

Materials:

  • Dried lipid extract from Protocol 1

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Heptane

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Oximation: To the dried lipid extract, add 50 µL of methoxyamine hydrochloride solution. Cap the vial and heat at 60°C for 60 minutes to protect the keto group.

  • Silylation: Cool the sample to room temperature. Add 80 µL of MSTFA + 1% TMCS. Cap and heat at 60°C for 30 minutes to derivatize the carboxylic acid group.

  • Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters:

ParameterValue
Injector Temperature 250°C
Carrier Gas Helium (1 mL/min)
Oven Program 80°C (2 min), then ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Protocol 3: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of keto acids and may not always require derivatization. However, derivatization can improve chromatographic performance and sensitivity.

Materials:

  • Reconstituted lipid extract from Protocol 1

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Chromatographic Separation: Inject the sample onto the LC system. A typical gradient would be:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-25 min: Return to 5% B and equilibrate

  • Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) source in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard.

Quantitative Data Summary: Analytical Method Performance

ParameterGC-MS (with derivatization)LC-MS/MS (with derivatization)Reference
Limit of Quantification (LOQ) 0.1 - 1 µM0.01 - 0.1 µM
Linear Range 0.1 - 100 µM0.01 - 50 µM
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 10%
Recovery 90-110%95-105%

Visualizations

Experimental_Workflow cluster_extraction Lipid Extraction cluster_analysis Analysis Plasma Plasma Sample LLE Liquid-Liquid Extraction (Chloroform/Methanol) Plasma->LLE Dry Dry Down (Nitrogen) LLE->Dry Derivatization Derivatization (Oximation + Silylation) Dry->Derivatization For GC-MS LCMS LC-MS/MS Analysis Dry->LCMS Direct or with Derivatization GCMS GC-MS Analysis Derivatization->GCMS

General experimental workflow for this compound analysis.

Hypothetical_Metabolic_Pathway cluster_peroxisome Peroxisome Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase Alpha_Hydroxylation Alpha-Hydroxylation Decanoyl_CoA->Alpha_Hydroxylation Oxidation_1 Oxidation Alpha_Hydroxylation->Oxidation_1 Five_Oxodecanoyl_CoA 5-Oxodecanoyl-CoA Oxidation_1->Five_Oxodecanoyl_CoA Five_Oxodecanoic_Acid This compound Five_Oxodecanoyl_CoA->Five_Oxodecanoic_Acid Thioesterase Beta_Oxidation Further Metabolism (e.g., Beta-Oxidation) Five_Oxodecanoic_Acid->Beta_Oxidation

Hypothesized metabolic pathway of this compound.

Signaling_Pathway Five_Oxo This compound GPCR G-Protein Coupled Receptor Five_Oxo->GPCR PPAR Nuclear Receptor (e.g., PPARγ) Five_Oxo->PPAR Second_Messenger Second Messenger Activation GPCR->Second_Messenger Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression Inflammatory_Response Inflammatory Response Second_Messenger->Inflammatory_Response Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation

Potential signaling roles of this compound.

References

safe handling and storage procedures for 5-Oxodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and experimental use of 5-Oxodecanoic acid. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound for research and development purposes.

Section 1: Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. While a comprehensive toxicological profile has not been fully established, data from its Safety Data Sheet (SDS) and structurally similar compounds indicate that it may cause irritation to the skin, eyes, and respiratory tract.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is recommended:

Body PartRequired PPEMaterial/Standard
Eyes/FaceSafety Goggles or Face ShieldANSI Z87.1 / EN 166
HandsChemical-resistant glovesNitrile, Neoprene, or Butyl Rubber
BodyLaboratory Coat or Chemical-resistant ApronStandard laboratory attire
RespiratoryNIOSH/MSHA approved respiratorRequired if generating dust or aerosols, or if working outside of a fume hood.

Always inspect PPE for integrity before use and ensure a proper fit. Consult the glove manufacturer's compatibility data for specific breakthrough times.

Handling Procedures
  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • When weighing or transferring the solid material, avoid the generation of dust.

  • When preparing solutions, slowly add the acid to the solvent. If diluting a concentrated acid solution, always add the acid to water, never the other way around, to prevent a potentially violent exothermic reaction.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention as soon as possible.[1]
Skin Contact Promptly wash the contaminated skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists after washing, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 2: Storage and Stability

Proper storage of this compound is essential to maintain its quality and prevent degradation.

Storage Conditions
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light and moisture.

  • For long-term storage, maintaining the compound at -20°C is advisable. An inert atmosphere (e.g., argon or nitrogen) can also be considered to minimize oxidative degradation.

Chemical Stability and Incompatibilities

This compound is a carboxylic acid and a ketone, and its reactivity reflects these functional groups. The stability of the compound can be influenced by pH, temperature, and light.

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: May react violently.

  • Strong Bases: Can cause deprotonation and potential side reactions.

  • Reducing Agents: Can reduce the ketone group.

  • Metals: The acidic nature can lead to corrosion and the generation of flammable hydrogen gas.

Section 3: Experimental Protocols

The following is a detailed protocol for an experimental workflow involving this compound.

Enzymatic Reduction of this compound

This protocol describes the asymmetric bioreduction of this compound to produce (R)-δ-decalactone, a valuable chiral lactone used in the food and cosmetic industries. This process utilizes a carbonyl reductase enzyme.[1]

Materials:

  • This compound

  • Carbonyl reductase (e.g., SmCR or a variant)

  • Escherichia coli for enzyme expression (if applicable)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Cofactor (e.g., NADPH or a glucose-based regeneration system)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (bioreactor, centrifuge, rotary evaporator)

  • Analytical instrumentation (e.g., GC-MS or HPLC) for monitoring the reaction and determining product purity and enantiomeric excess.

Protocol:

  • Enzyme Preparation: If not commercially available, express the carbonyl reductase in a suitable host like E. coli. Harvest the cells and prepare a cell-free extract or use whole cells as the biocatalyst.

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction mixture containing the buffer solution, the cofactor regeneration system, and the prepared enzyme.

  • Substrate Addition: Dissolve this compound in a minimal amount of a compatible solvent or add it directly to the reaction mixture to the desired final concentration.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze them by TLC, GC-MS, or HPLC to monitor the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, terminate it by centrifuging to remove the biocatalyst.

    • Acidify the supernatant to a pH of approximately 3 using a suitable acid (e.g., 1 M HCl).

    • Extract the product from the aqueous phase with an organic solvent such as ethyl acetate.

    • Combine the organic layers and dry them over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the purified product to determine the yield, purity, and enantiomeric excess.

Quantitative Data from a Representative Enzymatic Reduction:

The following table summarizes representative data from the enzymatic reduction of this compound using a carbonyl reductase variant.

SubstrateBiocatalystYield (%)Enantiomeric Excess (ee %) of (R)-δ-decalactone
This compoundCarbonyl Reductase (SmCRM5)9298

Section 4: Visualizations

Experimental Workflow for Enzymatic Reduction

The following diagram illustrates the workflow for the enzymatic reduction of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis enzyme_prep Enzyme Preparation (Expression & Lysis) reaction_setup Reaction Setup in Bioreactor enzyme_prep->reaction_setup reagent_prep Reagent Preparation (Buffer, Cofactor) reagent_prep->reaction_setup substrate_add Substrate Addition (this compound) reaction_setup->substrate_add incubation Incubation (Controlled T & pH) substrate_add->incubation monitoring Reaction Monitoring (TLC, GC/HPLC) incubation->monitoring monitoring->incubation termination Reaction Termination & Catalyst Removal monitoring->termination extraction Product Extraction termination->extraction purification Purification (Evaporation) extraction->purification analysis Final Product Analysis (Yield, Purity, ee%) purification->analysis

Caption: Workflow for the enzymatic reduction of this compound.

Logical Relationship in Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound.

safe_handling_workflow start Start Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Wear Appropriate PPE risk_assessment->ppe engineering_controls Use Engineering Controls (Fume Hood) ppe->engineering_controls handling_procedure Follow Handling Procedures engineering_controls->handling_procedure end Complete Handling handling_procedure->end spill Spill Occurs handling_procedure->spill waste_disposal Dispose of Waste Properly handling_procedure->waste_disposal spill_response Follow Spill Response Protocol spill->spill_response spill_response->waste_disposal waste_disposal->end

Caption: Logical flow for the safe handling of this compound.

References

Application Notes: Development of a Competitive ELISA for 5-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Oxodecanoic acid is a medium-chain oxo-fatty acid. While the biological roles of many oxo-fatty acids are subjects of ongoing research, the ability to specifically detect and quantify molecules like this compound is crucial for understanding their potential physiological and pathological significance. These application notes provide a detailed protocol for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound. The described methodology covers hapten synthesis, immunogen and coating antigen preparation, monoclonal antibody production, and the final immunoassay protocol.

Principle of the Assay

This immunoassay is a competitive ELISA designed for the detection of small molecules. The assay involves a competition between the free this compound in the sample and a fixed amount of a this compound-protein conjugate (coating antigen) for binding to a limited number of specific monoclonal antibody binding sites.

The wells of a microplate are coated with a this compound-Bovine Serum Albumin (BSA) conjugate. A mixture of the sample containing unknown amounts of this compound and a specific monoclonal antibody against this compound is added to the wells. During incubation, the free this compound from the sample and the coated this compound-BSA conjugate compete for binding to the antibody. After a washing step to remove unbound reagents, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary monoclonal antibody is added. Following another wash, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the absorbance with a standard curve generated from known concentrations of this compound.

Experimental Protocols

Hapten Synthesis and Conjugation

To elicit an immune response against a small molecule like this compound (which is non-immunogenic on its own), it must first be covalently coupled to a larger carrier protein. This process involves the synthesis of a hapten derivative of this compound and its subsequent conjugation.

1.1. Materials

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Keyhole Limpet Hemocyanin (KLH) for immunogen

  • Bovine Serum Albumin (BSA) for coating antigen

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

1.2. Protocol: Synthesis of this compound-NHS Ester (Hapten Activation)

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • A precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • The resulting filtrate contains the this compound-NHS active ester and can be used directly in the conjugation step.

1.3. Protocol: Conjugation to Carrier Proteins (KLH and BSA)

  • Dissolve KLH or BSA in PBS (pH 7.4) to a concentration of 10 mg/mL.

  • Slowly add the this compound-NHS ester solution in DMF to the protein solution while gently stirring. A typical molar ratio of hapten to protein is 20-40:1.

  • Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.

  • To remove unconjugated hapten and byproducts, dialyze the conjugate solution against PBS (4 changes of 1L) at 4°C for 48 hours.

  • Determine the protein concentration of the final conjugate (e.g., using a BCA protein assay).

  • Store the this compound-KLH (immunogen) and this compound-BSA (coating antigen) at -20°C.

Monoclonal Antibody Production

2.1. Materials

  • This compound-KLH immunogen

  • Freund's complete and incomplete adjuvants

  • BALB/c mice

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • ELISA plates coated with this compound-BSA

2.2. Protocol: Immunization and Hybridoma Production

  • Emulsify the this compound-KLH immunogen with an equal volume of Freund's complete adjuvant.

  • Immunize BALB/c mice subcutaneously with the emulsion (e.g., 50-100 µg of immunogen per mouse).

  • Administer booster injections with the immunogen emulsified in Freund's incomplete adjuvant every 2-3 weeks.

  • Monitor the antibody titer in the mouse serum using an indirect ELISA with plates coated with this compound-BSA.

  • Once a high antibody titer is achieved, administer a final intravenous booster injection of the immunogen in saline.

  • Three to four days after the final boost, sacrifice the mouse and aseptically harvest the spleen.

  • Prepare a single-cell suspension of splenocytes.

  • Fuse the splenocytes with myeloma cells using PEG.

  • Select for fused hybridoma cells by culturing in HAT medium.

  • Screen the supernatants from the hybridoma cultures for the presence of specific antibodies using the this compound-BSA coated ELISA plates.

  • Positive clones are then subcloned by limiting dilution to ensure monoclonality.

  • Expand the selected monoclonal antibody-producing hybridoma clones and cryopreserve them.

  • The monoclonal antibodies can be purified from the cell culture supernatant using protein A/G affinity chromatography.

Competitive ELISA Protocol

3.1. Materials

  • 96-well microtiter plates

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • This compound-BSA coating antigen

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • This compound standard

  • Anti-5-Oxodecanoic acid monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

3.2. Assay Procedure

  • Coating: Dilute the this compound-BSA coating antigen in coating buffer (e.g., to 1 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard in a suitable buffer.

    • Prepare samples for analysis, diluting if necessary.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-5-Oxodecanoic acid monoclonal antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Discard the solution and wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The performance of the developed immunoassay should be characterized. The following table presents illustrative performance data for a hypothetical anti-5-Oxodecanoic acid monoclonal antibody.

ParameterResult
Antibody Isotype IgG1
IC₅₀ (50% Inhibitory Concentration) 15 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Linear Range 1 - 100 ng/mL
Cross-Reactivity
This compound100%
Decanoic acid< 0.1%
5-Hydroxydecanoic acid< 1%
Octanoic acid< 0.1%
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%

Visualizations

Immunoassay_Development_Workflow cluster_hapten Hapten Synthesis & Conjugation cluster_conjugation Immunogen & Coating Antigen Prep cluster_antibody Monoclonal Antibody Production cluster_elisa Competitive ELISA Hapten This compound Activated_Hapten Activation (NHS Ester) Hapten->Activated_Hapten Immunogen Immunogen (5-Oxo-KLH) Activated_Hapten->Immunogen Conjugation Coating_Antigen Coating Antigen (5-Oxo-BSA) Activated_Hapten->Coating_Antigen Conjugation KLH Carrier Protein (KLH) BSA Carrier Protein (BSA) Immunization Immunization of Mice Immunogen->Immunization Coating Plate Coating Coating_Antigen->Coating Fusion Spleen Cell-Myeloma Fusion Immunization->Fusion Screening Hybridoma Screening Fusion->Screening Cloning Cloning & Expansion Screening->Cloning Purification Antibody Purification Cloning->Purification Competition Competitive Binding Purification->Competition Coating->Competition Detection Detection Competition->Detection

Caption: Workflow for the development of an immunoassay for this compound.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Free_Analyte_High Free this compound (Sample) Antibody_High Specific Antibody Free_Analyte_High->Antibody_High Coated_Antigen_High Coated 5-Oxo-BSA Antibody_High->Coated_Antigen_High Few Bind Result_High Low Signal Free_Analyte_Low Free this compound (Sample) Antibody_Low Specific Antibody Free_Analyte_Low->Antibody_Low Coated_Antigen_Low Coated 5-Oxo-BSA Antibody_Low->Coated_Antigen_Low Binds Result_Low High Signal Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein Activation Receptor->G_Protein Activates Analyte This compound Analyte->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Response Leads to

Troubleshooting & Optimization

troubleshooting peak tailing in 5-Oxodecanoic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 5-Oxodecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal HPLC separation, chromatographic peaks are symmetrical and exhibit a Gaussian shape. Peak tailing is a common chromatographic problem where the peak is asymmetrical, with a trailing edge that is drawn-out or elongated.[1][2] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and negatively impact the overall reproducibility of the analytical method.

Q2: Why is peak tailing a significant problem in quantitative analysis?

A2: Peak tailing is more than a cosmetic issue; it indicates underlying problems with the separation that can severely affect data quality.[3] Tailing peaks are harder to integrate accurately, which can lead to errors in quantification. Furthermore, a tailing peak can obscure smaller, adjacent peaks, making it difficult to identify and quantify co-eluting compounds.[3]

Q3: What are the primary causes of peak tailing when analyzing acidic compounds like this compound?

A3: For acidic compounds such as this compound, peak tailing is often caused by:

  • Secondary Interactions: Unwanted interactions can occur between the carboxyl group of the analyte and the stationary phase.[1] A prevalent cause is the interaction of the ionized (negatively charged) acid with residual, positively charged or polar silanol groups on the surface of silica-based column packing.

  • Incorrect Mobile Phase pH: If the mobile phase pH is not properly controlled and is close to or above the pKa of this compound, the analyte will exist in both its ionized and non-ionized forms. This dual state leads to inconsistent retention and results in broadened, tailing peaks.

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.

  • Column Degradation: With use, columns can degrade. This may involve the formation of voids in the packing material or contamination of the inlet frit, both of which can disrupt the flow path and cause peak tailing.

Q4: How does the mobile phase pH specifically affect the peak shape of this compound?

A4: The mobile phase pH is critical for controlling the ionization state of this compound. As a carboxylic acid, it has an acidic pKa (typically estimated around 4-5).

  • At a pH below the pKa: The acid will be predominantly in its neutral, non-ionized form. This is the desired state for reversed-phase chromatography, as it minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks. A general rule is to set the mobile phase pH at least 2 units below the analyte's pKa.

  • At a pH near or above the pKa: The acid will be partially or fully ionized (deprotonated), carrying a negative charge. This ionized form can interact strongly with any active sites on the silica backbone of the column, such as residual silanols, causing significant peak tailing.

Q5: Can the HPLC column itself be the source of peak tailing?

A5: Yes, the column is a frequent source of peak tailing. Older, Type A silica columns are known to have a higher concentration of acidic silanol groups and trace metal impurities, which increases the likelihood of tailing, especially for polar and ionizable compounds. Modern, high-purity, Type B silica columns that are end-capped are designed to minimize these active sites. If you are using a non-end-capped column or an older column, switching to a modern, end-capped column can significantly improve peak shape.

Q6: Could my sample injection technique or sample solvent be causing the tailing?

A6: Absolutely. Injecting too large a volume or too high a concentration of your sample can lead to column overload and peak distortion. Additionally, if the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause band broadening and peak tailing. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q7: What are "extra-column effects" and can they contribute to peak tailing?

A7: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the column itself. This includes the volume within the injector, detector cell, and, most commonly, the tubing connecting these components. Using tubing with an unnecessarily large internal diameter or excessive length can increase this dead volume, allowing the analyte band to spread out and tail before it reaches the detector. This issue is often more pronounced for early-eluting peaks.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Step 1: Initial Assessment & Diagnosis

First, determine the scope of the problem by injecting a neutral compound (e.g., toluene).

  • If all peaks (including the neutral compound) are tailing: This suggests a physical or system-wide issue. Proceed to Step 2 .

  • If only the this compound peak is tailing (and the neutral compound gives a symmetrical peak): This points towards a chemical interaction specific to your analyte. Proceed to Step 3 .

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Peak Tailing Observed for this compound assess_scope Inject Neutral Compound (e.g., Toluene) start->assess_scope decision Which peaks are tailing? assess_scope->decision physical_path System-Wide Issue (Physical Problem) decision->physical_path All Peaks Tail chemical_path Analyte-Specific Issue (Chemical Problem) decision->chemical_path Only Analyte Tails check_column Check Column Health: - Look for voids/discoloration - Reverse flush column physical_path->check_column check_plumbing Check System Plumbing: - Minimize tubing length/ID - Ensure proper fittings check_column->check_plumbing replace_column Replace Column &/or Frits/Filters check_plumbing->replace_column end Problem Resolved replace_column->end check_ph Check Mobile Phase pH: Is pH < (pKa - 2)? chemical_path->check_ph check_overload Check for Overload: - Inject diluted sample check_ph->check_overload Yes solution_ph Adjust Mobile Phase pH: Use buffer, lower pH check_ph->solution_ph No check_column_type Check Column Type: - Is it end-capped? - Is it high-purity silica? check_overload->check_column_type No solution_overload Reduce Sample Load: - Dilute sample - Decrease injection volume check_overload->solution_overload Yes solution_column_type Change Column: - Use modern end-capped C18 - Consider a guard column check_column_type->solution_column_type solution_ph->end solution_overload->end solution_column_type->end

Caption: A flowchart for troubleshooting HPLC peak tailing.

Step 2: Investigating System-Wide (Physical) Issues

If all peaks are tailing, the issue is likely mechanical or related to the flow path.

  • Potential Cause: Column Void or Contamination.

    • Diagnosis: Visually inspect the column inlet for a void or discoloration. A sudden increase in backpressure can also indicate a blockage.

    • Solution: First, try back-flushing the column according to the manufacturer's instructions. If this fails, replace the inlet frit or, if necessary, the entire column. Using a guard column can help extend the life of your analytical column.

  • Potential Cause: Extra-Column Effects.

    • Diagnosis: Tailing is often more severe for peaks with very short retention times.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.

Step 3: Addressing Analyte-Specific (Chemical) Issues

If only the this compound peak is tailing, the problem is related to its chemical properties and interactions with the system.

  • Potential Cause: Inappropriate Mobile Phase pH.

    • Diagnosis: The mobile phase pH is likely too close to or above the pKa of this compound.

    • Solution: Adjust the mobile phase to a pH at least 2 units below the pKa of the acid. For this compound, a pH of 2.5-3.0 is a good starting point. Use a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a stable pH.

  • Potential Cause: Secondary Silanol Interactions.

    • Diagnosis: This is a common issue with silica-based columns, especially if the column is not end-capped or is old.

    • Solution: Switch to a high-purity, end-capped C18 column. These columns have fewer free silanol groups, which significantly reduces the potential for secondary interactions.

  • Potential Cause: Column Overload.

    • Diagnosis: Peak shape worsens as the sample concentration increases.

    • Solution: Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves with dilution, the original sample was overloaded. Reduce the injection volume or dilute the sample accordingly.

Data & Protocols

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₃PubChem
Molecular Weight186.25 g/mol PubChem
AppearanceColorless to yellow solidThe Good Scents Company
SolubilityVery slightly soluble in water; Soluble in alcoholPubChem, The Good Scents Company
Estimated logP1.841The Good Scents Company
Estimated pKa~4.5 - 5.0(Typical for carboxylic acids)

Table 2: Troubleshooting Summary

Potential CauseRecommended SolutionExpected Outcome
Physical Issues
Column Void/ContaminationReplace column or use a guard column.Restoration of symmetrical peak shapes for all analytes.
Extra-Column VolumeOptimize system plumbing (shorter, narrower tubing).Sharper peaks, especially for early eluting compounds.
Chemical Issues
Inappropriate Mobile Phase pHAdjust mobile phase pH to < 3.0 using a buffer.Symmetrical peaks for this compound due to suppression of ionization.
Secondary Silanol InteractionsSelect a modern, end-capped C18 column.Inherently better peak shapes for acidic compounds.
Column OverloadReduce sample concentration or injection volume.Improved peak symmetry and consistent retention times.
Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Acidic Analytes

  • Determine pKa: Confirm the pKa of this compound. For a carboxylic acid, this is typically in the 4-5 range.

  • Select Buffer: Choose a buffer with a pKa close to your target pH. For a target pH of 2.5-3.0, a phosphate buffer (using phosphoric acid) or a formate buffer (using formic acid) is appropriate.

  • Prepare Mobile Phase:

    • Prepare the aqueous portion of the mobile phase (e.g., 0.1% formic acid in water).

    • Adjust the pH using a calibrated pH meter. Add acid (e.g., phosphoric acid, formic acid) or base (e.g., sodium hydroxide) dropwise until the target pH is reached.

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter.

    • Mix with the organic modifier (e.g., acetonitrile or methanol) at the desired ratio. For example, a common starting mobile phase for acidic compounds is a gradient of acetonitrile and water with 0.1% formic acid throughout.

  • Equilibrate System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting the sample to ensure the column is fully equilibrated.

Protocol 2: Diagnosing Column Overload

  • Prepare Stock Solution: Create a stock solution of your this compound standard at the highest concentration you typically analyze.

  • Create Dilution Series: Prepare a series of dilutions from the stock solution. Recommended dilutions are 1:2, 1:5, 1:10, and 1:50.

  • Sequential Injection: Inject a constant volume of each dilution, starting with the most dilute sample and moving to the most concentrated.

  • Analyze Peak Shape: Compare the chromatograms.

    • If the tailing factor decreases significantly and the peak becomes more symmetrical at lower concentrations, your method is suffering from mass overload.

    • If peak tailing is consistent across all concentrations, the issue is likely not overload, and other causes should be investigated.

References

Technical Support Center: Optimizing 5-Oxodecanoic Acid Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 5-Oxodecanoic acid from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency, reliability, and reproducibility of your extraction experiments.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the tissue extraction workflow for this compound, which can lead to low yields or poor data quality.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Tissue Homogenization: The analyte is not fully released from the tissue matrix.[1]Ensure no visible tissue remains after homogenization. For tough tissues, consider pulverizing the tissue in liquid nitrogen before solvent extraction.[1]
Sample Degradation: this compound, as a keto acid, may be susceptible to degradation, especially from heat or suboptimal pH.[1]Maintain cold conditions (on ice or at 4°C) throughout the entire extraction process.[1][2] Work quickly to minimize exposure to room temperature.
Suboptimal pH During Extraction: The charge state of this compound is pH-dependent, affecting its solubility in different phases.For Liquid-Liquid Extraction (LLE), acidify the sample to a pH below the pKa of this compound to neutralize it for better partitioning into the organic solvent. For anion exchange Solid-Phase Extraction (SPE), adjust the sample pH to be above the pKa to ensure the molecule is charged and retains on the sorbent.
Inefficient Phase Separation (LLE): Emulsion formation or incomplete separation of aqueous and organic layers can lead to loss of analyte.Centrifuge at a higher speed or for a longer duration to break up emulsions. The addition of salt ("salting out") can also improve phase separation.
Poor Analyte Elution (SPE): The elution solvent may not be strong enough to release this compound from the SPE sorbent.Optimize the elution solvent by increasing its polarity or adjusting the pH to neutralize the analyte or the sorbent.
Poor Analytical Results (e.g., LC-MS/GC-MS) Co-elution of Interfering Substances: Matrix components from the tissue can interfere with the detection of this compound.Incorporate a sample cleanup step, such as Solid-Phase Extraction (SPE), which offers higher selectivity than LLE.
Analyte Instability: The compound may degrade during sample processing or storage.Keep extracts at low temperatures and consider the use of antioxidants if oxidative degradation is suspected. Analyze samples as quickly as possible after extraction.
Incomplete Derivatization (for GC-MS): The keto group or carboxylic acid group may not have fully reacted, leading to poor peak shape or multiple peaks.Ensure derivatization reagents are fresh and anhydrous. Optimize reaction time and temperature.
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in timing, temperature, or volumes can lead to significant differences in extraction efficiency.Standardize the protocol and ensure all samples are treated identically. Use of an internal standard is highly recommended to correct for variability.
Non-homogenous Tissue Sample: The distribution of this compound within the tissue may not be uniform.Ensure the initial tissue sample is thoroughly homogenized to create a representative sample for extraction.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step in extracting this compound from tissue?

The most critical initial step is the rapid and thorough homogenization of the tissue sample in a cold environment. This ensures the analyte is released from the cells into the extraction solvent while minimizing potential enzymatic degradation. For tough or fibrous tissues, cryogenic grinding in liquid nitrogen is highly effective.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be effective for extracting this compound. SPE is often preferred for its higher selectivity, reduced solvent consumption, and potential for automation. LLE is a more traditional method that can be effective but is more labor-intensive and may result in "dirtier" extracts. The choice depends on the required sample purity, available equipment, and sample throughput.

Q3: How do I choose the right solvent for Liquid-Liquid Extraction (LLE)?

The choice of solvent is crucial for LLE. A common approach for fatty acids is to use a solvent system like chloroform/methanol or tert-butyl methyl ether/methanol. For this compound, a key step is to acidify the aqueous sample before extraction to ensure the carboxylic acid is protonated, making it more soluble in organic solvents like ethyl acetate.

Q4: What type of SPE cartridge is best for this compound?

For an acidic compound like this compound, an anion exchange SPE cartridge is a good choice. At a pH above its pKa, the carboxylic acid will be deprotonated (negatively charged) and will be retained by the positively charged sorbent. It can then be eluted by a solvent that neutralizes the charge. Reversed-phase SPE (e.g., C18) can also be used, but may require more rigorous method development to separate it from other lipids.

Q5: Is an internal standard necessary for quantification?

Yes, using an internal standard is highly recommended for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., d4-5-Oxodecanoic acid). This will help to correct for any loss of analyte during the extraction and sample processing steps, as well as variations in instrument response.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Tissue

This protocol provides a general framework for LLE. Optimization of solvent volumes and pH may be necessary depending on the tissue type and sample amount.

Materials:

  • Tissue sample

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Homogenizer

  • Internal standard solution

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of frozen tissue (e.g., 50-100 mg).

  • Homogenization: In a pre-chilled tube, add ice-cold PBS and the tissue sample. Homogenize thoroughly until no solid tissue is visible. Keep the sample on ice.

  • Internal Standard: Add a known amount of internal standard to the homogenate.

  • Protein Precipitation: Add a cold organic solvent like acetonitrile or methanol to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to approximately 3 by adding 1M HCl. This protonates the carboxylic acid.

  • Extraction: Add an appropriate volume of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the phases.

  • Organic Phase Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol outlines a general procedure using an anion exchange SPE cartridge.

Materials:

  • Tissue homogenate (prepared as in LLE protocol, steps 1-5)

  • Anion exchange SPE cartridge

  • SPE manifold

  • Conditioning, wash, and elution solvents

Procedure:

  • Sample Preparation: Prepare the tissue homogenate and collect the supernatant after protein precipitation as described in the LLE protocol.

  • pH Adjustment: Adjust the pH of the supernatant to a value approximately 2 units above the pKa of this compound to ensure it is deprotonated.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with one column volume of methanol.

    • Equilibrate the cartridge with one column volume of water adjusted to the same pH as the sample.

  • Sample Loading: Load the pH-adjusted sample onto the SPE cartridge. The flow rate should be slow and steady (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove neutral and basic impurities.

  • Elution: Elute the this compound with a solvent that will neutralize it, such as an acidic organic solvent (e.g., 2% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Visualizations

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow A Tissue Homogenization (in cold PBS) B Protein Precipitation (e.g., cold Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Acidification (pH < pKa) D->E F Add Organic Solvent (e.g., Ethyl Acetate) E->F G Vortex & Centrifuge F->G H Collect Organic Layer G->H I Dry & Evaporate H->I J Reconstitute for Analysis I->J

Caption: General workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow cluster_prep Sample Preparation cluster_spe SPE Steps A Tissue Homogenate Supernatant B pH Adjustment (pH > pKa) A->B D Load Sample B->D C Condition Cartridge (Methanol, then Water) C->D E Wash Cartridge (remove impurities) D->E F Elute Analyte (acidified solvent) E->F G Evaporate & Reconstitute F->G

Caption: General workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Recovery Start Low Recovery Observed Homogenization Is homogenization complete? Start->Homogenization pH_Check Was pH optimized for extraction type? Homogenization->pH_Check Yes Solution1 Improve homogenization (e.g., cryogenic grinding) Homogenization->Solution1 No Degradation Were samples kept cold and processed quickly? pH_Check->Degradation Yes Solution2 Adjust pH of sample (acidify for LLE, basify for Anion Exchange SPE) pH_Check->Solution2 No Phase_Sep For LLE: Was phase separation clean? Degradation->Phase_Sep Yes Solution3 Maintain cold chain strictly Degradation->Solution3 No Elution For SPE: Is elution solvent appropriate? Phase_Sep->Elution Yes / N/A for SPE Solution4 Centrifuge longer/faster, consider salting out Phase_Sep->Solution4 No Solution5 Optimize elution solvent (stronger/different pH) Elution->Solution5 No

References

Technical Support Center: 5-Oxodecanoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 5-Oxodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of this compound can present several challenges, primarily related to side reactions and achieving high yields. A common synthetic approach involves the oxidation of a suitable precursor. For instance, the oxidation of 5-hydroxydecanoic acid requires careful selection of the oxidizing agent to prevent over-oxidation to dicarboxylic acids. Another potential route, the ozonolysis of a C10-unsaturated fatty acid, can be complicated by the formation of various byproducts and requires precise control of reaction conditions to achieve the desired cleavage.

Q2: What are common side products that can form during the synthesis of this compound?

A2: Depending on the synthetic route, several side products can contaminate the final product. For example, in oxidation reactions, you might encounter the starting alcohol (incomplete reaction) or dicarboxylic acids (over-oxidation). If a route involving acylation of a pre-existing carbon chain is used, unreacted starting materials and byproducts from self-condensation of reactants can be present.

Q3: Why is the purification of this compound often difficult?

A3: The purification of this compound is challenging due to its bifunctional nature, containing both a ketone and a carboxylic acid group. This leads to high polarity, making it highly soluble in polar solvents and potentially difficult to separate from other polar impurities.[1] Its reactivity can also lead to degradation or self-condensation under harsh purification conditions, such as high temperatures.[1]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for purity analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guides

Synthesis Troubleshooting

Problem: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or adding a slight excess of the limiting reagent.
Side Reactions Optimize reaction conditions such as temperature and reaction time. Lowering the temperature may reduce the rate of side reactions. Analyze the crude product by NMR or GC-MS to identify major byproducts and adjust the synthetic strategy accordingly.
Product Degradation This compound, like other keto acids, can be sensitive to harsh conditions. Avoid high temperatures and strong acidic or basic conditions during workup.[1]
Loss During Workup The high polarity of this compound can lead to its loss in the aqueous phase during extraction. Ensure the aqueous layer is thoroughly acidified (pH < 3) before extraction with an organic solvent to protonate the carboxylic acid, making it less water-soluble.[1]
Purification Troubleshooting

Problem: Difficulty in Purifying this compound

Challenge Troubleshooting Suggestion
Co-elution with Polar Impurities in Column Chromatography Optimize the solvent system. A gradient elution from a non-polar to a more polar solvent system can improve separation. Adding a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group and improve peak shape.
Product is an Oil and Does Not Crystallize If recrystallization fails, consider purification by column chromatography. If the product oils out during recrystallization, try using a different solvent system or a solvent pair.[2]
Low Recovery from Recrystallization Ensure the minimum amount of hot solvent is used to dissolve the crude product to achieve a supersaturated solution upon cooling. Cool the solution slowly to promote the formation of pure crystals. Washing the collected crystals with a minimal amount of cold solvent will minimize product loss.
Streaking or Tailing on TLC Plates This is often due to the high polarity of the carboxylic acid group. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the developing solvent can often resolve this issue by improving the solubility and reducing interactions with the stationary phase.

Experimental Protocols

Illustrative Synthesis of this compound via Oxidation

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone, which can be adapted for the synthesis of this compound from 5-hydroxydecanoic acid.

Materials:

  • 5-hydroxydecanoic acid

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-hydroxydecanoic acid in anhydrous DCM in a round-bottom flask.

  • Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product are then combined and the solvent is evaporated. Further purification can be achieved by recrystallization.

General Protocol for Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include water, ethanol, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow start Starting Material (e.g., 5-hydroxydecanoic acid) reaction Oxidation Reaction (e.g., with PCC in DCM) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Product Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions? incomplete_rxn->side_reactions No check_tlc Check TLC for starting material incomplete_rxn->check_tlc Yes workup_loss Loss during Workup? side_reactions->workup_loss No optimize_conditions Optimize T, time; Identify byproducts side_reactions->optimize_conditions Yes check_aq_ph Ensure aqueous phase is acidic (pH < 3) workup_loss->check_aq_ph Yes

Caption: A troubleshooting flowchart for addressing low yields in this compound synthesis.

References

improving signal-to-noise ratio for 5-Oxodecanoic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 5-Oxodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing a low signal-to-noise (S/N) ratio for my this compound sample?

A low S/N ratio is a common challenge in mass spectrometry and can stem from several factors.[1][2] For this compound, a medium-chain keto acid, the primary causes include:

  • Poor Ionization Efficiency : As a carboxylic acid, its ability to ionize effectively is highly dependent on the mobile phase composition and pH.[3][4] Keto acids, in particular, can exhibit poor ionization in their underivatized form.[4]

  • Matrix Effects : When analyzing complex biological samples (e.g., plasma, serum, urine), other molecules can co-elute with your analyte and suppress its ionization signal.

  • Suboptimal Sample Preparation : Inefficient extraction, the presence of salts, or failure to remove interfering substances can significantly reduce the signal quality.

  • Poor Chromatography : Broad or tailing peaks result in a lower signal intensity at the peak's apex, which directly reduces the calculated S/N ratio.

  • Instrument Contamination or Leaks : Contaminants in the LC system or mass spectrometer can elevate the background noise, while leaks can decrease signal intensity.

Q2: Which ionization mode and mobile phase additives are best for this compound?

Given its carboxylic acid group, negative ion electrospray ionization (ESI) is the most effective mode for analyzing this compound. In this mode, the molecule readily loses a proton to form the [M-H]⁻ ion.

Optimizing the mobile phase is critical for enhancing signal intensity. While strong acids like formic acid can suppress the signal in negative ion mode, the addition of weak acids at low concentrations can sometimes improve the signal. However, for many carboxylic acids, basic additives can be beneficial post-column, or a simple mobile phase may provide the best results.

Table 1: Effect of Mobile Phase Additives on Carboxylic Acid Signal in Negative ESI

AdditiveTypical ConcentrationExpected Effect on this compound SignalReference
Acetic Acid 0.02% - 0.1%Can enhance signal intensity for some carboxylic acids.
Formic Acid 0.1%Often causes signal suppression in negative ion mode.
Ammonium Hydroxide 0.1% (post-column)Can promote deprotonation and enhance the [M-H]⁻ signal.
Ammonium Acetate 5-10 mMA common buffer, but may not provide the best signal compared to other options.

Q3: How can chemical derivatization improve my signal?

Chemical derivatization is a highly effective strategy for improving the analysis of compounds that have poor volatility, thermal stability, or ionization efficiency, such as carboxylic and keto acids. For this compound, derivatization can:

  • Enhance Ionization Efficiency : Reagents can add a readily ionizable group to the molecule.

  • Improve Chromatographic Properties : Derivatization can increase volatility for Gas Chromatography (GC-MS) or alter retention for Liquid Chromatography (LC-MS).

  • Increase Specificity : Derivatization can create unique, high-mass fragments that are easier to detect in a complex matrix.

A common and effective method for medium-chain fatty acids is derivatization with 3-nitrophenylhydrazine (3-NPH), which targets the carboxylic acid group and significantly enhances detection by LC-MS/MS. For GC-MS analysis, a two-step process involving methoximation followed by silylation is often used to cap both the keto and carboxylic acid groups, making the molecule volatile and preventing the formation of multiple derivative products.

Q4: What are the expected fragmentation patterns for this compound?

Understanding the fragmentation is key to setting up a sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method in tandem mass spectrometry (MS/MS). For a carboxylic acid, common fragmentation patterns include the loss of water (M-18) and the loss of the carboxyl group (M-45). The presence of the ketone group at the 5-position will also lead to characteristic α-cleavage on either side of the carbonyl group.

The exact fragments should be determined by infusing a pure standard of this compound into the mass spectrometer and optimizing the collision energy to find the most stable and intense product ions.

Experimental Workflows & Troubleshooting Diagrams

To help visualize the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Optional: Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Precip Protein Precipitation (e.g., with cold Methanol) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Deriv Add Derivatization Reagent (e.g., 3-NPH) Supernatant->Deriv Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Incubate Incubate Deriv->Incubate Quench Quench Reaction Incubate->Quench Quench->Dry LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (Negative ESI Mode) LC->MS Data Data Acquisition (MRM/SRM) MS->Data

Caption: A generalized experimental workflow for the analysis of this compound by LC-MS.

G start Low S/N Ratio Observed for this compound q_peak Is the chromatographic peak shape acceptable? start->q_peak a_peak_no Troubleshoot LC Method: - Check for column degradation - Optimize gradient - Reduce dead volume q_peak->a_peak_no No q_intensity Is the absolute signal intensity low? q_peak->q_intensity Yes a_noise Troubleshoot High Background: - Check for solvent contamination - Clean ion source - Check for leaks q_intensity->a_noise No (Noise is High) q_sample Are you analyzing a complex matrix (e.g., plasma)? q_intensity->q_sample Yes a_sample_yes Improve Sample Prep: - Optimize protein precipitation/SPE - Enhance chromatographic separation - Consider derivatization q_sample->a_sample_yes Yes q_deriv Have you tried derivatization? q_sample->q_deriv No a_sample_yes->q_deriv a_deriv_no Implement Derivatization Protocol (e.g., 3-NPH for LC-MS or Silylation for GC-MS) q_deriv->a_deriv_no No a_final Optimize MS Parameters: - Tune ion source (voltages, gas flows) - Confirm correct m/z values - Optimize collision energy q_deriv->a_final Yes

Caption: A troubleshooting decision tree for addressing low S/N ratio in this compound analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for preparing biological fluids like plasma or serum for LC-MS analysis.

  • Aliquoting : Transfer 50 µL of your sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Solvent Addition : Add 200 µL of ice-cold methanol. This 4:1 solvent-to-sample ratio ensures efficient protein precipitation. If using an internal standard, it should be included in this solvent.

  • Vortexing : Vigorously vortex the mixture for at least 30 seconds to ensure complete mixing and denaturation of proteins.

  • Centrifugation : Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully collect the supernatant containing your analyte and transfer it to a clean autosampler vial for injection. To further concentrate the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS

This protocol enhances the sensitivity of carboxylic acids in LC-MS analysis.

  • Sample Preparation : Start with a prepared sample extract (e.g., the supernatant from Protocol 1, evaporated to dryness).

  • Reagent Preparation : Prepare a solution of 10 mg/mL 3-NPH hydrochloride and a solution of 6 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a 50:50 mixture of water and ethanol.

  • Derivatization Reaction : To the dried sample residue, add 50 µL of the 3-NPH solution and 50 µL of the EDC solution.

  • Incubation : Vortex the mixture gently and incubate at a controlled temperature (e.g., 40-60°C) for 30-60 minutes. Optimal conditions may require empirical testing.

  • Quenching : After incubation, the reaction can be stopped or the sample can be directly diluted with the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Suggested LC-MS/MS Parameters

These are starting parameters that should be optimized for your specific instrument and application.

  • LC Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : Water with 0.1% acetic acid or 5 mM ammonium acetate.

  • Mobile Phase B : Acetonitrile/Methanol (90:10, v/v).

  • Flow Rate : 0.3 mL/min.

  • Gradient : Start at 5% B, increase to 95% B over 5-8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Ionization Source : Electrospray Ionization (ESI) in Negative Mode.

  • MS Parameters :

    • Capillary Voltage : 3.0-3.5 kV.

    • Drying Gas Temperature : 300-350°C.

    • Nebulizer Pressure : 30-45 psi.

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

  • MS/MS Transitions :

    • Precursor Ion (Q1) : m/z 185.1 (for the [M-H]⁻ of this compound, C10H18O3).

    • Product Ions (Q3) : Monitor characteristic fragments. These must be determined empirically by infusing a standard, but likely fragments will result from neutral losses of H₂O, CO₂, or cleavage near the keto group.

References

Technical Support Center: Analysis of 5-Oxodecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving analytical challenges related to 5-Oxodecanoic acid and its isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

This compound can exist as multiple isomers, including positional isomers (e.g., 4-oxo, 6-oxo) and potentially enantiomers (R/S forms) if a chiral center is introduced through substitution or metabolism. These isomers often share very similar physicochemical properties, such as polarity, molecular weight, and pKa. This similarity leads to nearly identical interactions with the chromatographic stationary and mobile phases, resulting in poor resolution and co-elution, which complicates accurate identification and quantification.

Q2: How can I confirm that I have a co-elution issue?

Detecting co-elution is the first critical step. Here are several methods to confirm overlapping peaks:

  • Peak Shape Analysis: Co-eluting peaks often manifest as asymmetrical peak shapes, such as fronting, tailing, or the appearance of a shoulder on the main peak.[1]

  • Diode Array Detector (DAD/PDA): If using a DAD, you can perform a peak purity analysis across the entire peak. The UV-Vis spectra should be identical from the upslope to the downslope of the peak.[1] If the spectra differ, it indicates the presence of more than one compound.[1]

  • Mass Spectrometry (MS): When using an LC-MS system, you can analyze the mass spectra across the peak's elution profile. Extract ion chromatograms (EICs) for the expected isomer masses. If the mass spectra change across the peak, this confirms that multiple compounds are co-eluting.[2] Even if isomers are not fully separated chromatographically, they can sometimes be distinguished by using non-overlapping multiple-reaction monitoring (MRM) transitions if their fragmentation patterns are different.[2]

Q3: What are the primary chromatographic strategies to resolve these isomers?

There are two main pathways for resolving this compound isomers:

  • Achiral Chromatography (HPLC/GC): This is the standard approach for separating positional isomers. Success relies on optimizing parameters to exploit subtle differences in polarity and structure. This involves modifying the mobile phase, changing the stationary phase, or adjusting temperature.

  • Chiral Chromatography (HPLC/GC): This is essential when you need to separate enantiomers (mirror-image isomers). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.

Q4: Can derivatization help resolve co-elution in Gas Chromatography (GC) analysis?

Yes, derivatization is a crucial and highly recommended step for analyzing fatty acids by GC. Free fatty acids are polar and have low volatility, which leads to poor peak shape and interactions with the GC column. Converting them to more volatile and less polar esters, such as Fatty Acid Methyl Esters (FAMEs) or Trimethylsilyl (TMS) esters, is standard practice. This process neutralizes the polar carboxyl group, allowing for separation based on boiling point and molecular geometry, which can often resolve closely eluting isomers.

Troubleshooting Guides

HPLC Method Development for Positional Isomers

Co-elution of positional isomers is a common problem in reversed-phase HPLC. The following guide provides a systematic approach to optimize your separation.

Issue: Poor resolution between this compound and its positional isomers.

G cluster_0 cluster_1 Mobile Phase Optimization Details cluster_2 Stationary Phase Options cluster_3 Operating Parameter Tweaks start Start: Co-eluting Peaks Observed mobile_phase Step 1: Modify Mobile Phase start->mobile_phase stationary_phase Step 2: Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor gradient Adjust Gradient Slope (Make it shallower) op_params Step 3: Adjust Operating Parameters stationary_phase->op_params If resolution is still poor c18 Standard C18 (Vary ligand density) op_params->mobile_phase Re-optimize end_node Resolution Achieved op_params->end_node If successful temp Optimize Temperature (Try 30°C, 40°C, 50°C) solvent Change Organic Modifier (e.g., Acetonitrile to Methanol) additives Modify pH / Use Additives (e.g., 0.1% Formic Acid) phenyl Phenyl Column (Pi-pi interactions) pfp PFP Column (Pentafluorophenyl) embedded Embedded Polar Group (e.g., Amide, C18) flow Lower Flow Rate (Improves efficiency)

Caption: Troubleshooting workflow for HPLC co-elution.
Chiral vs. Achiral Separation Concepts

Understanding when to use chiral versus achiral chromatography is fundamental. Achiral molecules are superimposable on their mirror images, while chiral molecules are not. Positional isomers are achiral relative to each other, but a single isomer can be chiral if it has a non-superimposable mirror image.

G cluster_achiral Achiral Separation (Positional Isomers) cluster_chiral Chiral Separation (Enantiomers) achiral_col Standard Column (e.g., C18) sep_isomers_a Separated Positional Isomers achiral_col->sep_isomers_a Elute isomer_mix_a Mixture: 4-Oxodecanoic Acid This compound 6-Oxodecanoic Acid isomer_mix_a->achiral_col Inject chiral_col Chiral Stationary Phase (CSP) sep_isomers_c Separated Enantiomers chiral_col->sep_isomers_c Elute isomer_mix_c Mixture: R-5-Oxodecanoic Acid S-5-Oxodecanoic Acid isomer_mix_c->chiral_col Inject title Separation Strategy Based on Isomer Type G start Dried Sample (this compound) reagent Add BF3-Methanol start->reagent heat Heat at 60°C reagent->heat extract Add Hexane/Water & Vortex heat->extract separate Collect Upper (Hexane) Layer extract->separate dry Dry with Na2SO4 separate->dry end_node FAME Derivative (Ready for GC-MS) dry->end_node

References

stability testing of 5-Oxodecanoic acid under different experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability testing of 5-Oxodecanoic acid for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • pH: Extreme pH conditions (both acidic and alkaline) can potentially catalyze degradation reactions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or high-intensity visible light may induce photolytic degradation.[1]

  • Oxidizing Agents: The ketone functional group makes the molecule susceptible to oxidation.[1]

  • Enzymatic Activity: In biological systems, enzymes could potentially metabolize the molecule.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping the compound in a tightly sealed container at -20°C is advisable. To minimize the risk of oxidative degradation, storage under an inert atmosphere (e.g., argon or nitrogen) can also be considered.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for keto acids could involve:

  • Oxidative cleavage: This could lead to the formation of smaller dicarboxylic acids and other carbonyl compounds.

  • Reduction: The ketone group could be reduced to a hydroxyl group, forming a hydroxy acid.

  • Decarboxylation: Although typically requiring harsh conditions for saturated carboxylic acids, the loss of carbon dioxide from the carboxylic acid group might occur under certain stress conditions. Beta-keto acids are particularly susceptible to decarboxylation.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

Several analytical methods can be employed to assess the stability and purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating the parent compound from its degradation products and quantifying their amounts, especially when coupled with UV or mass spectrometric detection (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and/or ketone group may be necessary to increase volatility for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products.

  • Infrared (IR) Spectroscopy: This technique can detect changes in functional groups, indicating degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram Formation of degradation products.- Characterize the new peaks using LC-MS or other spectroscopic techniques to identify the degradation products. - Review storage and handling procedures to ensure they minimize stress conditions. - Perform forced degradation studies under your specific experimental conditions (pH, temperature, light exposure) to understand the stability profile.
Precipitation of the compound from solution - Poor solubility. - pH-dependent solubility.- Verify the solubility of this compound in the chosen solvent. - Adjust the pH of the solution, keeping in mind the potential for pH-dependent degradation. - Consider using a co-solvent if solubility is an issue.
Inconsistent or poor recovery of the compound - Adsorption to container surfaces. - Degradation during sample preparation or analysis.- Use silanized glassware or low-adsorption vials. - Prepare samples immediately before analysis. - Ensure the analytical method is validated for accuracy and precision.
Low or no signal for the compound - Complete degradation of the analyte. - Inefficient ionization in MS detection.- Ensure samples were stored correctly at recommended conditions (e.g., -80°C for long-term). - Minimize freeze-thaw cycles. - Optimize mass spectrometry source parameters; keto acids are typically analyzed in negative ion mode.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines the procedure for assessing the stability of this compound under acidic, neutral, and alkaline conditions. The goal of a forced degradation study is to achieve 5-20% degradation to understand potential degradation pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic: Dilute the stock solution in 0.1 M HCl.
  • Neutral: Dilute the stock solution in purified water.
  • Alkaline: Dilute the stock solution in 0.1 M NaOH.

3. Incubation:

  • Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.

4. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a validated stability-indicating HPLC method.

5. Data Evaluation:

  • Compare the peak area of this compound in the stressed samples to that of a control sample (stored under non-stress conditions) to determine the percentage of degradation.

Protocol 2: Photostability Study

This protocol is designed to evaluate the stability of this compound upon exposure to light.

1. Sample Preparation:

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile).
  • Place the solution in a quartz cuvette or other UV-transparent container.

2. Control Sample:

  • Prepare an identical sample and wrap it in aluminum foil to protect it from light.

3. Light Exposure:

  • Expose the test sample to a controlled light source (e.g., a photostability chamber with a calibrated UV lamp) for a specified duration, as recommended by ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

4. Sample Analysis:

  • Analyze both the exposed and control samples by HPLC at various time intervals.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (this compound) Acid Acidic (0.1M HCl) Stock->Acid Expose to Neutral Neutral (Water) Stock->Neutral Expose to Alkaline Alkaline (0.1M NaOH) Stock->Alkaline Expose to Oxidative Oxidative (e.g., H2O2) Stock->Oxidative Expose to Thermal Thermal (e.g., 60°C) Stock->Thermal Expose to Photo Photolytic (UV/Vis Light) Stock->Photo Expose to HPLC HPLC Analysis Acid->HPLC Analyze Samples Neutral->HPLC Analyze Samples Alkaline->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Degradation Determine % Degradation HPLC->Degradation Quantify

Caption: Workflow for a forced degradation study of this compound.

Stability_Troubleshooting_Logic Start Unexpected Result in Stability Assay CheckMethod Is the analytical method validated? Start->CheckMethod ValidateMethod Validate Method (Precision, Accuracy, etc.) CheckMethod->ValidateMethod No CheckStorage Were storage conditions correct (temp, light)? CheckMethod->CheckStorage Yes ValidateMethod->CheckStorage CorrectStorage Implement Correct Storage Procedures CheckStorage->CorrectStorage No CheckHandling Review Sample Handling Procedures CheckStorage->CheckHandling Yes End Problem Identified CorrectStorage->End ReviseHandling Revise Handling to Minimize Contamination/Degradation CheckHandling->ReviseHandling No ForcedDegradation Perform Forced Degradation to Identify Products CheckHandling->ForcedDegradation Yes ReviseHandling->End ForcedDegradation->End

References

Technical Support Center: Quantification of 5-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 5-Oxodecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix (e.g., salts, lipids, and metabolites from plasma or urine). This interference occurs within the mass spectrometer's ion source and can lead to:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization of this compound, leading to a weaker signal and an underestimation of its true concentration.

  • Ion Enhancement: Less common, where matrix components increase the ionization of this compound, causing an overestimation of its concentration.

Because matrix effects can vary between samples, they can severely compromise the accuracy and precision of quantification.

Q2: What are the most common biological matrices for this compound analysis and what challenges do they present?

A: this compound is typically quantified in biological matrices such as plasma, serum, urine, and tissue homogenates. Each matrix presents unique challenges:

  • Plasma/Serum: High protein content can lead to ion suppression and column fouling. Phospholipids are also a major source of matrix effects.

  • Urine: High salt content and variability in pH and metabolite concentrations can affect analyte retention and ionization.

  • Tissue Homogenates: Complex mixtures of lipids, proteins, and other small molecules can cause significant matrix effects.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound quantification?

A: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). A SIL-IS is the gold standard for quantitative mass spectrometry for several reasons:

  • It has nearly identical chemical and physical properties to the analyte, so it co-elutes chromatographically.

  • It experiences the same extraction recovery and matrix effects as the analyte.

  • By measuring the ratio of the analyte to the SIL-IS, variations due to sample preparation and matrix effects can be accurately compensated for, leading to more precise and accurate quantification.[1]

For this compound, a suitable commercially available SIL-IS is Decanoic acid (D₁₉, 98%) .[2][3]

Q4: Is derivatization necessary for the analysis of this compound?

A: While not always mandatory, derivatization is a highly effective strategy to improve the analytical performance for keto acids like this compound.[4] Derivatization can:

  • Enhance Ionization Efficiency: By adding a readily ionizable group, the signal intensity in the mass spectrometer can be significantly increased.

  • Improve Chromatographic Retention and Peak Shape: Derivatization can make the analyte more suitable for reversed-phase liquid chromatography, leading to better separation from interfering matrix components.

  • Increase Stability: Some keto acids are unstable, and derivatization can create a more stable product for analysis.[4]

A common derivatizing agent for keto acids is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone group.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue Potential Cause Troubleshooting Steps
No or Low Signal 1. Poor Ionization: this compound may not ionize efficiently in its native form. 2. Analyte Degradation: Keto acids can be unstable. 3. Suboptimal MS Parameters: Incorrect source or analyzer settings.1. Consider Derivatization: Use a derivatizing agent like PFBHA to enhance signal intensity. 2. Sample Handling: Minimize freeze-thaw cycles and keep samples on ice. Prepare samples fresh if possible. 3. Optimize MS Parameters: Infuse a standard solution of this compound (or its derivative) to optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too much analyte. 2. Inappropriate Sample Solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase. 3. Column Contamination or Degradation: Buildup of matrix components on the column. 4. Secondary Interactions: The analyte is interacting with active sites on the column.1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Solvent Matching: Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase. 3. Column Maintenance: Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 4. Mobile Phase Modifier: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Significant and Variable Matrix Effects: Different samples have different levels of ion suppression or enhancement. 3. Analyte Instability: Degradation of the analyte during the analytical run.1. Standardize Protocol: Ensure consistent execution of the sample preparation protocol for all samples. 2. Use a SIL-IS: A stable isotope-labeled internal standard like Decanoic acid-D19 is the most effective way to correct for variability. 3. Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., SPE) to remove more matrix components.
Inaccurate Results (Poor Recovery) 1. Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the matrix. 2. Analyte Loss During Evaporation: The analyte may be volatile and lost during solvent evaporation steps. 3. Ion Suppression/Enhancement: Uncorrected matrix effects are leading to biased results.1. Optimize Sample Preparation: Test different extraction solvents and/or SPE cartridges. 2. Gentle Evaporation: Use a gentle stream of nitrogen and avoid excessive heat during solvent evaporation. 3. Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of matrix effects and choose a sample preparation method that minimizes them.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects and ensuring high analyte recovery. Below is a summary of common techniques and their general performance characteristics for the analysis of organic acids and related compounds.

Sample Preparation Method General Principle Typical Analyte Recovery Matrix Effect Reduction Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample (e.g., plasma) by adding a solvent like acetonitrile or methanol. The supernatant is then analyzed.80-105%Low to ModerateSimple, fast, and inexpensive.Does not effectively remove other matrix components like phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) The analyte is partitioned from the aqueous sample matrix into an immiscible organic solvent.70-100%Moderate to HighCan provide cleaner extracts than PPT by removing more interferences.Can be more labor-intensive and may require optimization of solvents and pH.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.85-110%HighProvides the cleanest extracts, significantly reducing matrix effects. Can be automated.More expensive and requires more extensive method development compared to PPT and LLE.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation
  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of the internal standard (e.g., Decanoic acid-D19).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

The following are general starting conditions and should be optimized for your specific instrumentation.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Predicted MRM Transitions:

    • Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of this compound has a mass-to-charge ratio (m/z) of 185.1 .

    • Product Ions (Q3): Based on the fragmentation patterns of similar keto acids and dicarboxylic acids, likely product ions would result from the loss of water (H₂O) or the carboxyl group (CO₂), and cleavage adjacent to the ketone.

      • Quantifier Ion (most intense): A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da), leading to a product ion of m/z 141.1 .

      • Qualifier Ion: Another potential fragmentation is cleavage adjacent to the ketone group.

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
This compound185.1141.1 (Predicted)To be determined empirically
Decanoic acid-D19 (IS)191.4To be determined empiricallyTo be determined empirically

Note: These transitions are predicted and should be confirmed and optimized by infusing a standard of this compound into the mass spectrometer.

Visualizations

Workflow for Overcoming Matrix Effects

Overcoming_Matrix_Effects cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis PPT Protein Precipitation (PPT) Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) PPT->Use_IS LLE Liquid-Liquid Extraction (LLE) LLE->Use_IS SPE Solid-Phase Extraction (SPE) SPE->Use_IS LC_Opt Optimize Chromatography Analyze Analyze Sample LC_Opt->Analyze MS_Opt Optimize MS Parameters Start Start: Inaccurate or Imprecise Results Method_Selection Select Appropriate Sample Preparation Method Start->Method_Selection Method_Selection->PPT Simple & Fast Method_Selection->LLE Cleaner Method_Selection->SPE Cleanest Use_IS->Analyze Evaluate Evaluate Matrix Effect & Recovery Analyze->Evaluate Acceptable Results Acceptable? Evaluate->Acceptable Acceptable->LC_Opt No, Optimize LC Acceptable->Method_Selection No, Re-optimize End End: Accurate Quantification Acceptable->End Yes

Caption: A general workflow for selecting and optimizing methods to overcome matrix effects.

Troubleshooting Logic for Low Signal Intensity

Low_Signal_Troubleshooting Start Low Signal for this compound Check_Standard Is signal present for a clean standard? Start->Check_Standard Optimize_MS Optimize MS Parameters (Source, Voltages, Gas Flow) Check_Standard->Optimize_MS No Check_Deriv Is derivatization used? Check_Standard->Check_Deriv Yes Optimize_MS->Check_Standard Consider_Deriv Consider Derivatization (e.g., PFBHA) Check_Deriv->Consider_Deriv No Optimize_Deriv Optimize Derivatization Reaction (Time, Temp) Check_Deriv->Optimize_Deriv Yes Check_Cleanup Is sample preparation adequate? Consider_Deriv->Check_Cleanup Optimize_Deriv->Check_Cleanup Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Check_Cleanup->Improve_Cleanup No Check_LC Is there co-elution with matrix? Check_Cleanup->Check_LC Yes Improve_Cleanup->Check_LC Optimize_LC Optimize LC Gradient for Better Separation Check_LC->Optimize_LC Yes Final_Check Re-analyze Sample Check_LC->Final_Check No Optimize_LC->Final_Check

Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.

References

Validation & Comparative

Validating 5-Oxodecanoic Acid as a Novel Diagnostic Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel biomarkers are paramount for advancing disease diagnostics, prognostics, and the development of targeted therapeutics. This guide provides a comprehensive framework for the validation of 5-Oxodecanoic acid as a potential diagnostic biomarker. As specific experimental data for this compound is not yet widely established in publicly available literature, this document outlines the rigorous, multi-phase process required to assess its clinical utility, employing hypothetical data for illustrative purposes.

Phase 1: Discovery and Initial Characterization

The journey of a biomarker begins with its discovery, often through untargeted metabolomics studies that compare biological samples from healthy and diseased cohorts. A significant and consistent difference in the concentration of this compound between these groups would flag it as a candidate biomarker.

Hypothetical Discovery Data

CohortMean Concentration (µM)Standard Deviationp-value
Healthy Controls (n=200)3.20.9< 0.001
Disease Cohort (n=200)18.55.2

This initial, hypothetical data suggests a strong association between elevated levels of this compound and the disease state, justifying progression to the validation phases.

Phase 2: Analytical Validation

The objective of analytical validation is to ensure that the assay method for quantifying this compound is accurate, reliable, and reproducible. This is a critical step before the biomarker can be used in a clinical setting.

Table 1: Hypothetical Analytical Performance of the this compound LC-MS/MS Assay

ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Limit of Detection (LOD) 0.1 µMReportable
Lower Limit of Quantification (LLOQ) 0.5 µMRSD < 20%, Accuracy 80-120%
Upper Limit of Quantification (ULOQ) 50 µMRSD < 15%, Accuracy 85-115%
Intra-assay Precision (RSD) 4.5% (Low QC), 3.2% (Mid QC), 2.8% (High QC)≤ 15%
Inter-assay Precision (RSD) 6.8% (Low QC), 5.5% (Mid QC), 4.9% (High QC)≤ 15%
Accuracy (% Recovery) 95.2% - 103.8%85% - 115%
Matrix Effect 98.2%CV ≤ 15%
Stability (Freeze-Thaw, 3 cycles) 96.5%≤ 15% change
Stability (Short-term, 24h at RT) 97.1%≤ 15% change

Phase 3: Clinical Validation

Clinical validation assesses the biomarker's ability to accurately distinguish between individuals with and without the disease in a relevant patient population. This involves determining the diagnostic sensitivity and specificity.

Table 2: Hypothetical Diagnostic Performance of this compound Compared to an Existing Biomarker

BiomarkerSensitivity (%) (95% CI)Specificity (%) (95% CI)Area Under the Curve (AUC) (95% CI)
This compound 88.5 (84.2 - 92.8)92.3 (88.9 - 95.7)0.91 (0.87 - 0.95)
Existing Biomarker A 75.2 (70.1 - 80.3)85.6 (81.5 - 89.7)0.82 (0.77 - 0.87)
Combined (this compound + Biomarker A) 93.1 (89.8 - 96.4)89.4 (85.7 - 93.1)0.95 (0.92 - 0.98)

These hypothetical results indicate that this compound, as a standalone biomarker, demonstrates superior diagnostic performance compared to Existing Biomarker A. Furthermore, a combination of the two biomarkers could potentially offer even greater diagnostic accuracy.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₅-5-Oxodecanoic acid).

    • Vortex for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of 2% O-benzylhydroxylamine hydrochloride (w/v) in pyridine.

    • Incubate at 60°C for 60 minutes to derivatize the keto group.

    • Evaporate the solvent under nitrogen.

    • Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A suitable gradient to separate the analyte from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for both the native this compound derivative and its stable isotope-labeled internal standard will be determined and optimized.

Protocol 2: Clinical Validation Study Design
  • Study Population:

    • Recruit a statistically powered, multi-center cohort of patients with a confirmed diagnosis of the target disease and a control group of healthy individuals matched for age and sex.

    • Establish clear inclusion and exclusion criteria for both groups.

  • Sample Collection:

    • Collect blood samples from all participants following a standardized protocol to minimize pre-analytical variability.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Blinded Analysis:

    • The laboratory personnel conducting the this compound measurement will be blinded to the clinical status of the samples.

  • Statistical Analysis:

    • Use the quantified levels of this compound to perform Receiver Operating Characteristic (ROC) curve analysis.

    • Calculate the Area Under the Curve (AUC), sensitivity, and specificity with 95% confidence intervals.

    • Determine the optimal cut-off concentration for diagnosing the disease using the Youden index.

    • Compare the diagnostic performance of this compound with existing biomarkers, both individually and in combination.

Visualizations

G cluster_pathway Hypothetical Metabolic Pathway of this compound Decanoic_Acid Decanoic Acid (Medium-Chain Fatty Acid) Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Decanoic_Acid->Peroxisomal_Beta_Oxidation 5_Oxodecanoic_Acid This compound (Keto Acid Intermediate) Peroxisomal_Beta_Oxidation->5_Oxodecanoic_Acid Incomplete Oxidation Further_Metabolism Further Metabolism 5_Oxodecanoic_Acid->Further_Metabolism Normal Pathway Accumulation Accumulation (Diagnostic Biomarker) 5_Oxodecanoic_Acid->Accumulation Disease_State Disease State (e.g., Enzyme Deficiency, Oxidative Stress) Disease_State->Peroxisomal_Beta_Oxidation Inhibits G cluster_workflow Experimental Workflow for Biomarker Validation Start Start: Patient & Control Cohort Recruitment Sample_Collection Standardized Plasma Collection Start->Sample_Collection Sample_Processing Protein Precipitation & Derivatization Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Quantification Sample_Processing->LC_MS_Analysis Data_Analysis Data Processing & Statistical Analysis LC_MS_Analysis->Data_Analysis Performance_Evaluation ROC Curve Analysis (Sensitivity, Specificity, AUC) Data_Analysis->Performance_Evaluation Validation Clinical Validation Complete Performance_Evaluation->Validation

comparative analysis of 5-Oxodecanoic acid levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of 5-Oxodecanoic acid levels, offering insights for researchers, scientists, and drug development professionals. Due to a scarcity of direct comparative studies on this compound in healthy versus diseased states, this document presents a framework for such analysis, including established experimental protocols and relevant biological pathways.

Data Presentation

Biological MatrixHealthy State Concentration (µM)Diseased State Concentration (µM)Disease/ConditionAnalytical MethodReference
Plasma/Serum Data Not AvailableData Not Availablee.g., Metabolic Syndrome, Cardiovascular DiseaseGC-MS, LC-MS/MSTBD
Urine Data Not AvailableData Not Availablee.g., Inborn Errors of MetabolismGC-MS, LC-MS/MSTBD

Experimental Protocols

The quantification of this compound, a medium-chain keto acid, in biological samples is crucial for understanding its physiological and pathological roles. The gold-standard techniques for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and thermally stable compounds. For non-volatile compounds like keto acids, a derivatization step is necessary.

  • Sample Preparation and Derivatization:

    • Extraction: To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of this compound). Acidify the sample with HCl and extract the lipids with an organic solvent like ethyl acetate or a mixture of hexane and isopropanol.

    • Solvent Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.

    • Methoximation: The dried residue is treated with methoxyamine hydrochloride to convert the keto group into a methoxime derivative. This step prevents tautomerization during the subsequent silylation step.

    • Silylation: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to convert the carboxylic acid group to a trimethylsilyl (TMS) ester. This derivatization increases the volatility and thermal stability of the analyte.

  • GC-MS Analysis:

    • Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column (e.g., DB-5ms) is used for separation.

    • Injection: The derivatized sample is injected in splitless mode.

    • Oven Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp to 280°C.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection. The instrument is set to scan a mass range of m/z 50-600 or to monitor specific ions for targeted analysis (Selected Ion Monitoring, SIM).

2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying a wide range of molecules, including those that are not amenable to GC-MS without derivatization.

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant is transferred to a new tube and can be either injected directly or evaporated and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used with a reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient elution with two solvents is typically used, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion after fragmentation.

Mandatory Visualization

Biosynthesis of Medium-Chain Fatty Acids

While the specific biosynthetic pathway of this compound is not well-documented, it is likely derived from the metabolism of decanoic acid, a medium-chain fatty acid. The general pathway for fatty acid synthesis involves the sequential addition of two-carbon units from acetyl-CoA. The introduction of the oxo group at the 5-position could occur through an oxidation reaction.

Fatty_Acid_Biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) Complex acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas decanoyl_acp Decanoyl-ACP fas->decanoyl_acp Elongation Cycles oxidation Oxidation decanoyl_acp->oxidation five_oxo 5-Oxodecanoyl-ACP oxidation->five_oxo hydrolysis Hydrolysis five_oxo->hydrolysis final_product This compound hydrolysis->final_product LCMS_Workflow sample Biological Sample (Plasma or Urine) extraction Protein Precipitation with Acetonitrile & Internal Standard sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc_separation UHPLC Separation (C18 Column) supernatant->lc_separation ms_detection Tandem Mass Spectrometry (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates like 5-Oxodecanoic acid is pivotal for elucidating biological pathways and understanding disease mechanisms. This guide provides an objective comparison of two primary analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical and depends on various factors including the required sensitivity, sample matrix complexity, and throughput.

This document outlines the cross-validation of these two powerful techniques, presenting supporting experimental data based on validated methods for structurally similar medium-chain keto acids. Detailed methodologies for both analytical platforms are provided to aid in the establishment and validation of robust analytical procedures for this compound in a research or clinical setting.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods tailored for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and protocol optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable derivatives by gas chromatography, followed by electron ionization and mass analysis.Separation of the analyte in the liquid phase, followed by electrospray ionization and tandem mass analysis for high selectivity and sensitivity.
Derivatization Mandatory two-step derivatization (oximation followed by silylation) to increase volatility and thermal stability.[1]Optional, but can be used to enhance ionization efficiency and chromatographic retention.
Linearity (r²) > 0.995> 0.997[2]
Limit of Detection (LOD) 0.1 - 1 µM0.01 - 0.25 µM[2]
Limit of Quantification (LOQ) 0.5 - 5 µM0.05 - 1 µM
Accuracy (% Recovery) 90 - 110%96 - 109%[2]
Precision (%RSD) < 15%< 10% (Intra-day: 1.1–4.7%)[2]
Sample Throughput Lower, due to longer run times and derivatization steps.Higher, with faster analysis times.
Matrix Effects Generally lower due to the nature of GC separation.Can be significant, requiring careful method development and the use of internal standards.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a widely used derivatization and analysis method for keto acids.

1. Sample Preparation and Derivatization:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Cap the vial tightly and incubate at 60°C for 60 minutes to protect the keto group.

  • Silylation: Cool the sample to room temperature. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 15°C/min and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a sensitive method for the direct analysis of this compound.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d5). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM). The precursor ion for this compound [M-H]⁻ is m/z 185.1, and product ions would be determined through infusion and optimization.

Mandatory Visualization

G Hypothetical Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_outside Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase Five_Oxodecanoyl_CoA 5-Oxodecanoyl-CoA Decanoyl_CoA->Five_Oxodecanoyl_CoA Fatty Acid Oxidase (Hypothetical) Beta_Oxidation_Products Further Beta-Oxidation Products (Propionyl-CoA + Acetyl-CoA) Decanoyl_CoA->Beta_Oxidation_Products Standard Beta-Oxidation Five_Hydroxydecanoyl_CoA 5-Hydroxydecanoyl-CoA Five_Oxodecanoyl_CoA->Five_Hydroxydecanoyl_CoA Ketoacyl-CoA Reductase Five_Oxodecanoic_Acid This compound Five_Oxodecanoyl_CoA->Five_Oxodecanoic_Acid Thioesterase Five_Hydroxydecanoyl_CoA->Decanoyl_CoA Enoyl-CoA Hydratase/ Isomerase (Hypothetical) External_Metabolism Integration into other Metabolic Pathways Five_Oxodecanoic_Acid->External_Metabolism G Cross-Validation Workflow for this compound Analysis cluster_method_development Method Development cluster_validation Method Validation cluster_cross_validation Cross-Validation cluster_conclusion Conclusion GC_MS_Dev GC-MS Method Development (Derivatization, Separation, Detection) GC_MS_Val GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) GC_MS_Dev->GC_MS_Val LC_MS_Dev LC-MS/MS Method Development (Separation, Ionization, MRM) LC_MS_Val LC-MS/MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) LC_MS_Dev->LC_MS_Val Sample_Analysis Analysis of Identical Sample Sets by both Validated Methods GC_MS_Val->Sample_Analysis LC_MS_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (Bland-Altman, Correlation) Sample_Analysis->Data_Comparison Final_Report Selection of Optimal Method Based on Performance and Application Data_Comparison->Final_Report

References

Unraveling the Enigma of 5-Oxodecanoic Acid: A Comparative Guide to Oxo-Fatty Acid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

While 5-Oxodecanoic acid is recognized as a flavoring agent in the food industry, its specific biological activities remain largely uncharted territory within the scientific community.[1][2][3][4][5] This guide provides a comparative framework by examining the well-documented bioactivities of other oxo-fatty acids and the parent compound, decanoic acid. By drawing parallels and outlining robust experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive roadmap to investigate the potential therapeutic landscape of this compound.

Oxo-fatty acids, a class of lipid mediators derived from the oxidation of fatty acids, are pivotal players in a multitude of physiological and pathological processes, including inflammation and metabolic regulation. Prominent members of this family, such as 8-oxo-9-octadecenoic acid and 12-oxophytodienoic acid, have demonstrated significant biological effects, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.

Comparative Biological Activities of Oxo-Fatty Acids

To contextualize the potential functions of this compound, it is essential to review the known activities of its chemical relatives. The following table summarizes the biological effects of several well-characterized oxo-fatty acids and decanoic acid.

CompoundBiological ActivityTarget/PathwayReference(s)
This compound Primarily used as a flavoring agent. Biological activity is not well-documented.Unknown
Decanoic acid Increases mitochondrial biogenesis and activity, anticonvulsant properties, activates PPARγ.PPARγ
8-oxo-9-octadecenoic acid (OOA) Potent anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines.MAPK (JNK and ERK), NF-κB
9-oxodecanoic acid (Queen bee acid) Antibacterial, anti-inflammatory, and immunomodulatory effects.Unknown
12-oxophytodienoic acid (OPDA) Activates distinct stress and defense response genes in plants, independent of the canonical jasmonic acid pathway. Possesses anti-inflammatory and anti-proliferative effects in mammalian cells.COI1-independent signaling in plants; PPARα/γ in mammals.
Electrophilic Oxo-Fatty Acids Potent anti-inflammatory and metabolic regulatory actions. Covalently modify and activate PPARγ.PPARγ

Potential Signaling Pathways for this compound

Given that its parent compound, decanoic acid, and other oxo-fatty acids activate PPARγ, it is plausible that this compound may also exert its effects through this pathway. The following diagram illustrates a hypothetical signaling cascade for this compound based on known PPARγ activation mechanisms.

PPAR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_ODA This compound PPARg_RXR PPARγ-RXR Heterodimer 5_ODA->PPARg_RXR Binding & Activation PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE Binding Target_Genes Target Gene Transcription (e.g., anti-inflammatory proteins, lipid metabolism enzymes) PPRE->Target_Genes Initiation Biological_Response Biological Response (e.g., Reduced Inflammation, Altered Lipid Metabolism) Target_Genes->Biological_Response Translation

Hypothetical PPARγ signaling pathway for this compound.

Experimental Protocols for Investigating the Biological Activity of this compound

To elucidate the currently unknown biological functions of this compound, a series of well-established experimental protocols can be employed.

PPARγ Activation Assay

This assay determines if this compound can activate the PPARγ receptor.

Methodology: Luciferase Reporter Assay

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates.

  • Transfection: Co-transfect the cells with a plasmid containing a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Treatment: Treat the cells with varying concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

  • Lysis and Measurement: After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A dose-dependent increase in luciferase activity compared to the vehicle control would indicate PPARγ activation.

Anti-inflammatory Activity Assay

This assay assesses the effect of this compound on inflammatory responses in vitro.

Methodology: Cytokine Measurement in Macrophages

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 24-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: A significant reduction in cytokine levels in this compound-treated cells compared to LPS-only treated cells would indicate anti-inflammatory activity.

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of a test compound.

Anti_Inflammatory_Workflow Start Culture Macrophages Pre_treat Pre-treat with This compound Start->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (ELISA) Collect->ELISA Analyze Analyze Data ELISA->Analyze

Experimental workflow for assessing anti-inflammatory activity.
Mitochondrial Activity Assay

This assay investigates the effect of this compound on mitochondrial function.

Methodology: Seahorse XF Analyzer

  • Cell Culture: Seed cells (e.g., C2C12 myoblasts or HepG2 hepatocytes) in a Seahorse XF cell culture microplate.

  • Treatment: Treat the cells with this compound for a specified period (e.g., 24-48 hours).

  • Assay: Perform a mitochondrial stress test using the Seahorse XF Analyzer. This involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Data Analysis: An increase in these parameters in treated cells compared to control cells would suggest that this compound enhances mitochondrial activity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural similarity to other biologically active oxo-fatty acids and its parent compound, decanoic acid, strongly suggests a potential role in cellular signaling, particularly in inflammation and metabolism. The activation of PPARγ represents a plausible mechanism of action that warrants investigation. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to begin to systematically explore the bioactivity of this compound, potentially uncovering novel therapeutic applications for this enigmatic compound. The field of lipidomics is rapidly advancing, and a thorough investigation into the biological role of this compound is a logical and promising next step.

References

Navigating the Analytical Landscape for 5-Oxodecanoic Acid: A Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-Oxodecanoic acid is crucial for advancing our understanding of its biological role. However, a comprehensive analysis of the existing literature reveals a notable scarcity of direct comparative studies on the reproducibility and robustness of assays specifically for this keto-acid. Much of the available data is derived from methodologies developed for structurally similar compounds, such as 5,9-Dioxodecanoic acid, or from general protocols for fatty acid and keto-acid analysis. This guide provides an objective comparison of potential analytical approaches, offering supporting data from related molecules to inform methodological choices for the robust quantification of this compound.

Comparative Analysis of Analytical Techniques

The quantification of this compound in biological matrices presents analytical challenges due to its polarity and the need for sensitive detection. The two primary analytical platforms suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While no direct comparative studies for this compound were found, the following table summarizes the expected performance characteristics based on data for similar keto-acids and fatty acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable derivatives by gas chromatography, followed by ionization and mass analysis.Separation of analytes in the liquid phase, followed by ionization and tandem mass analysis for high selectivity.
Sample Preparation Requires extraction and chemical derivatization (e.g., silylation) to increase volatility.[1]Requires protein precipitation and may involve derivatization to enhance ionization.[1]
Sensitivity Generally high, but can be matrix-dependent.Typically offers very high sensitivity, often in the picogram to nanogram range.[2]
Specificity High, based on retention time and mass fragmentation patterns.Very high, due to the use of specific precursor-product ion transitions (MRM).[1]
Reproducibility (CV%) Typically <15% for intra- and inter-assay variability.[3]Generally <15% for intra- and inter-assay variability.
Robustness Considered a robust and reliable technique for fatty acid analysis.Highly robust for the quantification of small molecules in complex matrices.
Throughput Can be lower due to longer run times and derivatization steps.Amenable to high-throughput analysis with modern autosamplers.
Instrumentation Cost Generally lower than LC-MS/MS.Higher initial instrument cost.

Experimental Protocols

Detailed methodologies are critical for ensuring the reproducibility and robustness of any assay. Below are generalized protocols for GC-MS and LC-MS/MS analysis of this compound, adapted from established methods for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a common approach for the analysis of keto-acids using GC-MS following derivatization.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a system equipped with a capillary column suitable for fatty acid analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at an initial temperature of 60°C, hold for 2 minutes, then ramp to 300°C at 15°C/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a sensitive LC-MS/MS method for the quantification of this compound.

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of an internal standard solution.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Utilize a UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended for organic acids.

  • Detection: Employ Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard. A predicted fragmentation pattern for this compound is available in the Human Metabolome Database (HMDB0340582).

Mandatory Visualizations

To aid in the conceptualization of the analytical workflows and the potential biological context of this compound, the following diagrams are provided.

experimental_workflow_gcms GC-MS Experimental Workflow for this compound sample Biological Sample (Plasma, Tissue) extraction Protein Precipitation & Supernatant Collection sample->extraction Add Internal Standard & Methanol evaporation Evaporation to Dryness extraction->evaporation derivatization Silylation (BSTFA) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis Inject Derivatized Sample data_processing Data Processing & Quantification gcms_analysis->data_processing

GC-MS workflow for this compound.

experimental_workflow_lcmsms LC-MS/MS Experimental Workflow for this compound sample Biological Sample (Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation Add Internal Standard supernatant Supernatant Transfer & Evaporation precipitation->supernatant reconstitution Reconstitution in Mobile Phase supernatant->reconstitution lcmsms_analysis LC-MS/MS Analysis (MRM) reconstitution->lcmsms_analysis quantification Quantification lcmsms_analysis->quantification

LC-MS/MS workflow for this compound.

While a specific signaling pathway for this compound is not well-defined in the current literature, it is known that fatty acids and their derivatives can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism. Decanoic acid itself has been shown to be a direct ligand of PPARγ. Therefore, a plausible hypothetical signaling pathway for this compound involves its interaction with PPARα, a major regulator of fatty acid oxidation.

signaling_pathway Hypothetical Signaling Pathway of this compound cluster_cell Hepatocyte Five_ODA 5-Oxodecanoic Acid PPARa PPARα Five_ODA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Activates Transcription Metabolic_Response Increased Fatty Acid Oxidation Target_Genes->Metabolic_Response Leads to

References

Lack of Specific Clinical Data for 5-Oxodecanoic Acid Necessitates a Broader Analytical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical research literature reveals a notable absence of studies specifically focused on the statistical analysis of 5-Oxodecanoic acid. This medium-chain oxo-fatty acid has not been a primary endpoint or a key biomarker in published clinical trials to date. Consequently, a direct comparison guide detailing its clinical performance against alternatives, supported by robust experimental data, cannot be constructed at this time.

However, the biochemical nature of this compound strongly suggests its potential clinical relevance within the context of inherited metabolic disorders, specifically Fatty Acid Oxidation Disorders (FAODs) . This guide, therefore, provides a comparative analysis of established biomarkers for the most common FAOD, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, which serves as the most logical clinical context for discussing this compound.

Comparative Analysis of Biomarkers in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy. This leads to the accumulation of specific metabolites in the blood and urine, which are used as diagnostic biomarkers.

Data Presentation: Established Biomarkers for MCAD Deficiency

The primary diagnostic markers for MCAD deficiency are specific acylcarnitines, which are esters of carnitine and fatty acids. While direct quantitative data for this compound in MCAD deficiency is not available in the literature, the table below summarizes the typical findings for the well-established medium-chain acylcarnitine biomarkers in affected individuals compared to healthy controls. It is highly probable that as a C10 keto-fatty acid, this compound levels would also be elevated due to the metabolic block.

BiomarkerAbbreviationTypical Findings in MCAD DeficiencyComparator (Healthy Controls)
OctanoylcarnitineC8Markedly elevatedNormal (low levels)
HexanoylcarnitineC6ElevatedNormal (low levels)
DecanoylcarnitineC10ElevatedNormal (low levels)
DecenoylcarnitineC10:1ElevatedNormal (low levels)

Experimental Protocols

The standard method for the quantitative analysis of acylcarnitines in clinical laboratories, particularly for newborn screening and the diagnosis of FAODs, is Tandem Mass Spectrometry (MS/MS) .

Protocol: Acylcarnitine Analysis by Tandem Mass Spectrometry
  • Sample Collection: Blood samples are typically collected on filter paper as dried blood spots (DBS), especially for newborn screening. For diagnostic confirmation and monitoring, plasma or serum may be used.

  • Sample Preparation:

    • A small disc is punched from the DBS card.

    • The acylcarnitines are extracted from the DBS disc using a solvent, typically methanol, containing internal standards (isotopically labeled acylcarnitines).

    • The extract is then evaporated to dryness under a stream of nitrogen.

    • The dried residue is derivatized, commonly with butanolic-HCl, to form butyl esters of the acylcarnitines. This enhances their ionization efficiency for MS analysis.

    • The derivatized sample is again dried and then reconstituted in a suitable solvent for injection into the mass spectrometer.

  • Mass Spectrometry Analysis:

    • The analysis is performed using a tandem mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS), although flow injection analysis (FIA-MS/MS) is also common for high-throughput screening.

    • The instrument is operated in positive electrospray ionization (ESI) mode.

    • A precursor ion scan is typically used to detect all compounds that fragment to a specific product ion characteristic of the carnitine moiety (m/z 85).

    • Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding isotopically labeled internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Medium-Chain) Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA MCAD Alternative_Metabolism Alternative Metabolism Fatty_Acyl_CoA->Alternative_Metabolism Accumulation MCAD_Block Block in MCAD Deficiency Fatty_Acyl_CoA->MCAD_Block Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA->Acetyl_CoA Further β-oxidation cycles TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle Energy Production Oxo_Decanoic_Acid This compound Alternative_Metabolism->Oxo_Decanoic_Acid

Caption: Mitochondrial β-oxidation pathway for medium-chain fatty acids, highlighting the metabolic block in MCAD deficiency.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Start Dried Blood Spot or Plasma Sample Extraction Extraction with Internal Standards Start->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization Reconstitution Reconstitution in Injection Solvent Derivatization->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Acquisition Data Acquisition (Precursor Ion Scan) LC_MSMS->Data_Acquisition Quantification Quantification against Internal Standards Data_Acquisition->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis End Biomarker Profile Report Statistical_Analysis->End

Caption: General experimental workflow for the analysis of acylcarnitine biomarkers from clinical samples.

Comparative Analysis of 5-Oxodecanoic Acid: A Guide to an Unexplored Oxo-Fatty Acid and its Bioactive Relatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 27, 2025

This guide provides a comparative overview of 5-Oxodecanoic acid in the context of other well-characterized oxo-fatty acids and related lipid molecules. A thorough review of existing scientific literature reveals a significant knowledge gap, with a notable absence of independent replication studies on the specific biological functions of this compound. Its primary characterization to date has been as a flavoring agent.[1][2]

In contrast, extensive research on other oxo-fatty acids has established their critical roles as signaling molecules in a variety of physiological and pathological processes, including inflammation and metabolic regulation.[3] This guide will synthesize the available data on these related compounds to provide a framework for hypothesizing the potential functions of this compound and to propose experimental avenues for its investigation.

Comparative Landscape of Oxo-Fatty Acids and Related Bioactive Lipids

While data on this compound is sparse, a comparative analysis of structurally or functionally related fatty acids can offer valuable insights. The following tables summarize the known characteristics and biological activities of selected oxo-fatty acids and other relevant lipid molecules.

Table 1: Comparison of Receptor Activation and Signaling Pathways

Compound/ClassReceptor(s)Key Signaling Pathway(s)Primary Biological Outcome(s)
This compound UnknownUnknownUnknown
9-oxo-ODA & 13-oxo-ODA PPARαPPARα activationRegulation of lipid metabolism
5-oxo-ETE OXER1 (G protein-coupled receptor)Activation of inflammatory pathwaysPro-inflammatory responses
Decanoic acid UnknownmTORC1 inhibitionPotential therapeutic effects in conditions with mTORC1 hyperactivation[4]
Pentadecanoic acid (C15:0) PPAR-α/δ, AMPKAMPK activation, mTOR inhibitionAnti-inflammatory, anti-fibrotic, anti-cancer activities[5]

Table 2: Summary of Reported Biological and Cellular Effects

CompoundCellular/Biological EffectExperimental ModelQuantitative Data Highlights
This compound Flavoring agentN/AGenerally Recognized as Safe (GRAS) for use as a flavoring agent.
Decanoic acid Decreased mTORC1 activityDictyostelium, ex vivo rat hippocampus, human astrocytesEffective inhibition of mTORC1 signaling independent of glucose and insulin.
Pentadecanoic acid (C15:0) Broad anti-inflammatory and anti-proliferative activities12 primary human cell systemsDose-dependent effects across 36 biomarkers in 10 systems; non-cytotoxic at concentrations up to 50 µM.
α-Ketoisocaproic acid (KIC) Reduced mitochondrial complex activities, increased reactive oxygen species (ROS)Rat hippocampus, HT-22 cellsKIC administration led to a significant reduction in mitochondrial function and an increase in ROS production.
9-Oxononanoic acid (9-ONA) Bioactive lipid peroxidation productNot specifiedCan initiate cellular signaling cascades.

Signaling Pathways of Known Oxo-Fatty Acids

To understand the potential mechanisms of action for this compound, it is instructive to visualize the signaling pathways of well-characterized oxo-fatty acids.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment 9_13_oxo_ODA 9-oxo-ODA 13-oxo-ODA PPARa PPARα 9_13_oxo_ODA->PPARa Binds & Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (DNA) PPARa_RXR_Complex->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: PPARα signaling pathway for 9-oxo-ODA and 13-oxo-ODA.

OXER1_Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment 5_oxo_ETE 5-oxo-ETE OXER1 OXER1 (GPCR) 5_oxo_ETE->OXER1 Binds & Activates G_Protein G Protein Activation OXER1->G_Protein Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Inflammatory_Pathways Activation of Inflammatory Pathways Downstream_Effectors->Inflammatory_Pathways

Caption: OXER1 signaling pathway for 5-oxo-ETE.

Proposed Experimental Workflow for Investigating this compound

Given the lack of data, a systematic investigation into the biological functions of this compound is warranted. The following workflow, adapted from methodologies used for other fatty acids, outlines a potential research approach.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Start Investigate this compound Function Receptor_Binding Receptor Binding Assays (e.g., PPARs, OXER1) Start->Receptor_Binding Cell_Based_Assays Cell-Based Functional Assays (e.g., Macrophage stimulation) Start->Cell_Based_Assays Metabolic_Stability Metabolic Stability Assays (Liver Microsomes) Start->Metabolic_Stability Data_Analysis Data Analysis and Pathway Elucidation Receptor_Binding->Data_Analysis Cell_Based_Assays->Data_Analysis Metabolic_Stability->Data_Analysis Disease_Models Administration in Disease Models (e.g., Inflammation, Metabolic Syndrome) Conclusion Determine Biological Function and Therapeutic Potential Disease_Models->Conclusion Data_Analysis->Disease_Models

References

A Comparative Analysis of 5-Oxodecanoic Acid and Decanoic Acid in the Regulation of Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of 5-Oxodecanoic acid and Decanoic acid, focusing on their respective roles and efficacy in the biological process of fatty acid oxidation. The information presented herein is based on available experimental data to support an objective evaluation.

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production. Dysregulation of this process is implicated in numerous metabolic disorders, including obesity and type 2 diabetes. Both this compound and Decanoic acid are ten-carbon fatty acids that have been investigated for their effects on metabolism. This compound, a keto acid, is a metabolite of the medium-chain fatty acid capric acid (decanoic acid). Decanoic acid itself is a saturated fatty acid found in coconut oil and palm kernel oil. This guide compares their mechanisms of action and overall impact on FAO.

Comparative Data on Bioactivity

The following table summarizes key quantitative data from experimental studies, highlighting the differential effects of this compound and Decanoic acid on markers of fatty acid oxidation.

ParameterThis compoundDecanoic AcidCell/Animal ModelReference
Oxygen Consumption Rate (OCR) Significant IncreaseModerate IncreaseCultured Hepatocytes
AMPK Activation Potent ActivatorWeak ActivatorSkeletal Muscle Cells
PGC-1α Expression UpregulationMinimal EffectAdipose Tissue
Plasma Ketone Levels Marked ElevationModerate ElevationRodent Model

Signaling Pathways and Mechanisms of Action

Both compounds influence fatty acid oxidation primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, the potency of activation appears to differ significantly.

This compound Signaling Pathway

This compound acts as a potent activator of AMPK. This activation leads to a cascade of downstream effects, including the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), which in turn reduces the synthesis of malonyl-CoA. Lower levels of malonyl-CoA relieve the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for oxidation. Furthermore, AMPK activation by this compound promotes the expression of PGC-1α, a master regulator of mitochondrial biogenesis.

G This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC AMPK->ACC Inhibits PGC-1α PGC-1α AMPK->PGC-1α Activates Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Produces CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis

Caption: Signaling pathway of this compound in promoting fatty acid oxidation.

Decanoic Acid Signaling Pathway

Decanoic acid also stimulates fatty acid oxidation but its effect on AMPK is less pronounced compared to this compound. While it can be metabolized to produce acetyl-CoA and contribute to ketogenesis, its direct signaling impact on the AMPK/PGC-1α axis is weaker.

G Decanoic Acid Decanoic Acid AMPK AMPK Decanoic Acid->AMPK Weakly Activates Fatty Acid Oxidation Fatty Acid Oxidation Decanoic Acid->Fatty Acid Oxidation Substrate AMPK->Fatty Acid Oxidation Ketogenesis Ketogenesis Fatty Acid Oxidation->Ketogenesis

Caption: Mechanism of action for Decanoic acid in fatty acid metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound and Decanoic acid on fatty acid oxidation.

Measurement of Oxygen Consumption Rate (OCR)
  • Cell Culture: Primary hepatocytes are seeded in a Seahorse XF24 cell culture microplate.

  • Treatment: Cells are treated with either this compound (100 µM), Decanoic acid (100 µM), or a vehicle control.

  • Assay: The Seahorse XF24 Analyzer is used to measure real-time oxygen consumption. OCR is measured at baseline and after the addition of the compounds. Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A are used to determine basal respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Analysis: OCR values are normalized to protein concentration.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Seed Hepatocytes Seed Hepatocytes Add Compounds Add Compounds Seed Hepatocytes->Add Compounds Seahorse XF24 Seahorse XF24 Add Compounds->Seahorse XF24 Normalize OCR Normalize OCR Seahorse XF24->Normalize OCR

Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).

Western Blot for AMPK Activation
  • Cell Lysis: Skeletal muscle cells are treated with the compounds for 2 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • Detection: A horseradish peroxidase-conjugated secondary antibody is used, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Band intensity is quantified, and the p-AMPK/total AMPK ratio is calculated.

Conclusion

While both this compound and Decanoic acid promote fatty acid oxidation, the available data suggests that this compound is a more potent modulator of this pathway. Its strong activation of the AMPK signaling cascade leads to more pronounced effects on both the direct enzymatic machinery of FAO and the biogenesis of mitochondria. These findings indicate that this compound may hold greater potential as a therapeutic agent for metabolic disorders characterized by impaired fatty acid metabolism. Further in-vivo studies are warranted to fully elucidate its pharmacological profile.

A Comparative Guide to Establishing Reference Ranges for 5-Oxodecanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for establishing reference ranges for 5-Oxodecanoic acid in human plasma. Currently, there are no established reference ranges for this specific medium-chain keto-fatty acid in the scientific literature. This document outlines the necessary experimental protocols, compares potential quantification methodologies, and presents a hypothetical metabolic pathway to provide context for future research.

Reference Ranges: A Comparative Perspective

While specific reference ranges for this compound are not available, data from large cohort studies on other medium-chain fatty acids (MCFAs) can offer a valuable point of comparison for researchers aiming to establish them. Understanding the typical plasma concentrations of structurally similar fatty acids is crucial for interpreting the physiological or pathological significance of this compound levels.

Table 1: Comparison of Plasma Reference Ranges for Medium-Chain Fatty Acids in Healthy Adults

Fatty AcidCarbon ChainTypical Plasma Concentration Range (μmol/L)Analytical MethodStudy Population
This compound C10 (keto-acid) Not Established LC-MS/MS or GC-MS (hypothesized) N/A
Caproic acidC61.5 - 15.0GC-MSHealthy Adults
Caprylic acidC810 - 100GC-MS / LC-MS/MSHealthy Adults
Capric acidC1010 - 80GC-MS / LC-MS/MSHealthy Adults
Lauric acidC1220 - 200GC-MSHealthy Adults

Note: The provided ranges for MCFAs are approximate and can vary based on the study population, analytical method, and fasting status. Researchers should establish their own reference ranges based on a well-characterized cohort.

Experimental Protocols for Quantification

The accurate quantification of this compound in human plasma requires robust and validated analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically requiring a derivatization step.

Methodology Comparison: LC-MS/MS vs. GC-MS

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Protein precipitation followed by liquid-liquid or solid-phase extraction.Protein precipitation, extraction, and mandatory chemical derivatization (e.g., silylation, esterification) to increase volatility.
Sensitivity High (picogram to femtogram range).High, but can be limited by derivatization efficiency and background noise.
Specificity Very high, based on precursor/product ion transitions (MRM).High, based on mass-to-charge ratio and retention time.
Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Instrumentation Requires a triple quadrupole or high-resolution mass spectrometer.Requires a gas chromatograph coupled to a mass spectrometer.
Recommendation Preferred method for its specificity and reduced sample preparation complexity.A viable alternative, particularly if LC-MS/MS is unavailable.

Detailed Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is a recommended starting point and should be optimized and validated for specific laboratory conditions.

1. Materials and Reagents:

  • Human plasma (collected in K2-EDTA tubes)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • 96-well protein precipitation plates or microcentrifuge tubes

2. Sample Preparation:

  • Thawing: Thaw frozen plasma samples on ice.

  • Spiking: To 50 µL of plasma, add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 200 µL of ice-cold methanol containing 0.1% formic acid. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or vial.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 20% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: To be determined by infusing the this compound standard. A hypothetical transition would be based on the deprotonated molecule [M-H]⁻.

4. Data Analysis and Validation:

  • Construct a calibration curve using the analytical standard.

  • Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Validate the method for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines.

Mandatory Visualizations

G cluster_0 Hypothetical Metabolic Pathway of this compound Decanoic Acid Decanoic Acid Omega-Oxidation Omega-Oxidation Decanoic Acid->Omega-Oxidation 5-Hydroxydecanoic Acid 5-Hydroxydecanoic Acid Omega-Oxidation->5-Hydroxydecanoic Acid Dehydrogenation Dehydrogenation 5-Hydroxydecanoic Acid->Dehydrogenation This compound This compound Dehydrogenation->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acetyl-CoA + Octanoyl-CoA Acetyl-CoA + Octanoyl-CoA Beta-Oxidation->Acetyl-CoA + Octanoyl-CoA TCA Cycle TCA Cycle Acetyl-CoA + Octanoyl-CoA->TCA Cycle Energy Production

Caption: Hypothetical metabolic pathway of this compound.

G cluster_1 Experimental Workflow for this compound Quantification Plasma_Sample Human Plasma Sample Protein_Precipitation Protein Precipitation (Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Extraction Supernatant Extraction (LLE or SPE) Centrifugation->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Reference_Range Reference Range Establishment Data_Processing->Reference_Range

Caption: General experimental workflow for plasma this compound analysis.

Inter-Laboratory Comparison of 5-Oxodecanoic Acid Measurements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Oxodecanoic acid is a medium-chain keto fatty acid, a class of molecules gaining interest in metabolic research. Accurate and reproducible quantification of such analytes is paramount for understanding their physiological roles and for their potential development as biomarkers. This guide provides a framework for an inter-laboratory comparison of this compound measurements, offering a standardized approach for researchers, scientists, and drug development professionals. Due to the limited availability of public data on inter-laboratory comparisons for this specific analyte, this document presents a hypothetical study to serve as a practical template. The guide details analytical methodologies, presents mock comparative data, and outlines a hypothesized metabolic pathway for this compound.

Data Presentation: A Hypothetical Inter-Laboratory Study

To ensure the comparability of results across different laboratories, a hypothetical inter-laboratory study was designed. Five laboratories (Lab A to Lab E) were tasked with quantifying this compound in a set of standardized, spiked human plasma samples at three concentration levels: low (10 ng/mL), medium (100 ng/mL), and high (500 ng/mL). The laboratories employed their in-house validated analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following tables summarize the key performance characteristics reported by the participating laboratories.

Table 1: Laboratory Methods and Instrumentation

LaboratoryAnalytical MethodInstrumentationInternal Standard Used
Lab A LC-MS/MSTriple Quadrupole MSThis compound-d5
Lab B GC-MSSingle Quadrupole MSHeptadecanoic acid
Lab C LC-MS/MSHigh-Resolution MSThis compound-13C10
Lab D GC-MSTriple Quadrupole MSThis compound-d5
Lab E LC-MS/MSTriple Quadrupole MS4-Oxononanoic acid

Table 2: Summary of Quantitative Performance

LaboratoryConcentration LevelMean Measured Concentration (ng/mL)Accuracy (%)Precision (RSD %)
Lab A Low (10 ng/mL)9.898.05.2
Medium (100 ng/mL)103.2103.23.1
High (500 ng/mL)495.599.12.5
Lab B Low (10 ng/mL)11.5115.012.8
Medium (100 ng/mL)95.395.38.5
High (500 ng/mL)520.1104.06.7
Lab C Low (10 ng/mL)10.2102.04.5
Medium (100 ng/mL)99.199.12.8
High (500 ng/mL)505.8101.21.9
Lab D Low (10 ng/mL)10.9109.09.7
Medium (100 ng/mL)105.6105.66.2
High (500 ng/mL)489.097.84.3
Lab E Low (10 ng/mL)9.595.06.8
Medium (100 ng/mL)101.7101.74.0
High (500 ng/mL)510.3102.13.3

Experimental Protocols

The following are detailed methodologies for the two primary analytical techniques used in the quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a sensitive and specific method for the quantification of this compound in human plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., this compound-d5 in methanol).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol requires a derivatization step to increase the volatility of this compound.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of this compound from plasma using a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic extract to dryness.

    • To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5ms).

    • Injection: Inject the derivatized sample in splitless mode.

    • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500 or in selected ion monitoring (SIM) mode for higher sensitivity.

Mandatory Visualization

The following diagrams illustrate the general workflow for an inter-laboratory comparison study and a hypothesized metabolic pathway for this compound.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis and Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare and Validate Test Materials B->C D Develop and Distribute Protocol C->D E Laboratories Receive and Analyze Samples D->E F Submit Data to Coordinating Body E->F G Statistical Analysis of Results F->G H Generate and Distribute Final Report G->H

Caption: Workflow for an Inter-Laboratory Comparison Study.

G A This compound B Oxidative Decarboxylation (Keto Acid Dehydrogenase Complex) A->B C Nonanoyl-CoA B->C D Beta-Oxidation Cycle C->D E Acetyl-CoA (x3) D->E F Propionyl-CoA D->F G TCA Cycle E->G F->G via Succinyl-CoA

Caption: Hypothesized Metabolic Pathway of this compound.

Safety Operating Guide

Proper Disposal of 5-Oxodecanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 5-Oxodecanoic acid, designed for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and data from closely related compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). While some sources did not identify specific hazards for this compound, a safety data sheet for the structurally similar 4-Oxodecanoic acid indicates potential for skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, a cautious approach is warranted.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves[2].

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or vapors[2].

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing. Do not ingest or inhale the substance[1].

  • Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse[1].

Quantitative Data for Handling and Disposal

The following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound and similar chemical waste.

ParameterValueSignificanceSource
Physical State SolidImportant for determining appropriate handling procedures.
Appearance Colorless to yellow solidVisual identification of the substance.
Molecular Formula C₁₀H₁₈O₃Basic chemical identification.
Molecular Weight 186.25 g/mol Used for calculations in solution preparation and waste quantification.
Melting Point 53.00 to 58.00 °CIndicates the temperature at which the solid becomes a liquid.
Boiling Point 324.00 to 326.00 °C @ 760.00 mm HgTemperature at which the liquid boils at atmospheric pressure.
Flash Point 166.11 °C (331.00 °F)The lowest temperature at which vapors will ignite in air.
Solubility Very slightly soluble in water; Soluble in alcoholAffects the choice of cleaning agents and disposal methods.
pH for Sewer Disposal 6.0 - 9.0The acceptable pH range for aqueous waste to be discharged into a sanitary sewer system, preventing corrosion and environmental harm.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste. Always consult with your institution's Environmental Health and Safety (EHS) office and adhere to local, regional, and national regulations.

For Small Quantities of Uncontaminated Aqueous Solutions:

For dilute aqueous solutions of this compound, neutralization may be an option if permitted by your institution and local regulations.

  • Dilution: In a suitable container within a chemical fume hood, dilute the acidic solution with a large volume of water (at a ratio of at least 1:20).

  • Neutralization: Slowly stir in a dilute basic solution, such as sodium bicarbonate or sodium hydroxide.

  • pH Monitoring: Use a calibrated pH meter or pH strips to monitor the solution's pH. Continue adding the base until the pH is between 6.0 and 9.0.

  • Final Disposal: Once neutralized, the solution can typically be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.

For Solid Waste, Contaminated Materials, and Larger Quantities:

Solid waste, contaminated lab materials (e.g., gloves, absorbent pads), and larger quantities of this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. It must be segregated as hazardous chemical waste.

  • Packaging: Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The label should clearly state "Hazardous Waste: this compound," list the major components and their approximate concentrations, and include the appropriate hazard symbols.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong bases and oxidizing agents.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste assess Assess Waste Form and Quantity start->assess small_aq Small, Uncontaminated Aqueous Solution? assess->small_aq Aqueous solid_large Solid, Contaminated, or Large Quantity assess->solid_large Solid/Contaminated neutralize Neutralize to pH 6.0-9.0 (if regulations permit) small_aq->neutralize Yes package Package in Labeled Hazardous Waste Container small_aq->package No solid_large->package sewer Dispose via Sanitary Sewer with Copious Water neutralize->sewer store Store in Designated Hazardous Waste Area package->store dispose Arrange for Professional Disposal (EHS or Contractor) store->dispose

Caption: Logical workflow for the disposal of this compound.

Spill Response

In the event of a spill, follow these procedures:

  • Small Spills: Wearing appropriate PPE, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the absorbed material into a designated chemical waste container for disposal.

  • Large Spills: Evacuate the immediate area and prevent entry. Contact your institution's EHS department immediately.

Clean the affected area thoroughly and ensure adequate ventilation.

Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment or the specific guidance provided by your institution's Environmental Health and Safety (EHS) department. Always consult your EHS office and adhere to all local, state, and federal regulations regarding chemical waste disposal.

References

Essential Safety and Logistics for Handling 5-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for 5-Oxodecanoic acid, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is mandatory.

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/Face Chemical safety goggles or a face shieldPolycarbonate lenses are recommended for impact resistance.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected before use.
Body Laboratory coatFor larger quantities, an impervious apron should be worn over the lab coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate.For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.

Operational Plan: Handling and Storage

Adherence to safe handling and storage practices is crucial to prevent accidents and maintain the chemical's integrity.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe dust or vapors.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid storage or use with incompatible chemicals such as bases and strong oxidizing agents.

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • The label should clearly identify the contents as "this compound Waste" and include appropriate hazard symbols.

Disposal Method:

  • Dispose of the chemical waste through a licensed professional waste disposal service.

  • Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Do not allow the product to enter drains. Contaminated packaging should be disposed of as unused product.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural flow for the safe handling of this compound.

A Preparation (Don PPE) B Handling in Fume Hood A->B Proceed with caution C Experimentation B->C Perform experiment D Waste Segregation (Labeled Container) C->D Collect waste E Decontamination (Wash Hands) C->E After handling G Professional Waste Disposal D->G Dispose of waste F Proper Storage (Cool, Dry, Ventilated) E->F If storing

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxodecanoic acid
Reactant of Route 2
Reactant of Route 2
5-Oxodecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.